Product packaging for Warangalone(Cat. No.:CAS No. 4449-55-2)

Warangalone

Cat. No.: B1684086
CAS No.: 4449-55-2
M. Wt: 404.5 g/mol
InChI Key: HGHOPAZIUPORIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Warangalone has been reported in Maclura pomifera, Euchresta horsfieldii, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O5 B1684086 Warangalone CAS No. 4449-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOPAZIUPORIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196193
Record name Warangalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4449-55-2
Record name Warangalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4449-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Warangalone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Warangalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Warangalone: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Warangalone, also known as Scandenolone, is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Isolated from various plant species, including those of the Erythrina and Derris genera, this compound has demonstrated a range of promising biological activities.[1][3] Its multifaceted pharmacological profile, encompassing anti-malarial, anti-inflammatory, and potential anti-cancer properties, positions it as a compelling candidate for further investigation in drug discovery and development.[1][4]

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its biological functions, the signaling pathways it modulates, and the experimental protocols used to elucidate its activities.

Chemical Structure and Properties

This compound possesses a characteristic isoflavone core structure, which is substituted with a prenyl group and a dimethylpyran ring. Its systematic IUPAC name is 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one.

The key structural features of this compound include:

  • An isoflavone backbone.

  • A prenyl (3-methylbut-2-enyl) substituent.

  • A dimethylpyran ring fused to the isoflavone core.

  • Hydroxyl groups that contribute to its chemical reactivity and biological interactions.

A summary of the quantitative physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C25H24O5[1]
Molecular Weight 404.46 g/mol [1]
CAS Number 4449-55-2[1]
Appearance Pale yellowish needles/crystal[1]
Melting Point 163-164 °C[1]
Solubility Soluble in DMSO and methanol[1]

Biological Activities

This compound exhibits a diverse array of biological activities, which are of significant interest for therapeutic applications.

Anti-malarial Activity

This compound has demonstrated notable efficacy against the malaria parasite, Plasmodium falciparum. It has shown activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite.[1] The anti-malarial potency of this compound is summarized in Table 2.

Table 2: Anti-malarial Activity of this compound

P. falciparum StrainIC50 (µg/mL)Source(s)
3D7 (chloroquine-sensitive)4.8[1]
K1 (chloroquine-resistant)3.7[1]
Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It has been demonstrated to be effective in animal models of inflammation, including phospholipase A2 (PLA2)-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.[4] This activity is, at least in part, attributed to its ability to inhibit protein kinase A (PKA).[4]

Apoptotic Activity in Cancer Cells

Recent studies have highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In human cervical cancer (HeLa) cells, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is evidenced by an increase in the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and the subsequent activation of executioner caspases like caspase-3.[5][6]

Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Inhibition of Protein Kinase A (PKA) Signaling

A primary molecular target of this compound is the cyclic AMP-dependent protein kinase (PKA).[3] this compound acts as a potent and selective inhibitor of the catalytic subunit of PKA, with a reported IC50 of 3.5 µM.[7] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[7] By inhibiting PKA, this compound can interfere with a multitude of downstream cellular processes that are regulated by this key enzyme, including gene expression, metabolism, and cell proliferation.[8] The inhibition of PKA is also linked to a decrease in the phosphorylation of the cAMP response element-binding protein (CREB), a critical transcription factor involved in cell survival and proliferation.[9]

PKA_Inhibition_by_this compound R Regulatory Subunit C Catalytic Subunit Downstream_Targets Downstream Targets (e.g., CREB) C->Downstream_Targets phosphorylates cAMP cAMP cAMP->R binds This compound This compound This compound->C inhibits Biological_Response Biological Response Downstream_Targets->Biological_Response

Caption: Inhibition of the PKA signaling pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

This compound triggers apoptosis in cancer cells primarily through the intrinsic pathway, which is initiated at the mitochondria. The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.

Intrinsic_Apoptosis_Pathway This compound This compound Bax Bax (pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Anti-malarial Activity: Parasite Lactate Dehydrogenase (pLDH) Assay

This assay quantifies the viability of P. falciparum by measuring the activity of the parasite-specific lactate dehydrogenase enzyme.

pLDH_Assay_Workflow Start Start: Synchronized P. falciparum Culture Incubate Incubate with this compound (various concentrations) for 48-72h Start->Incubate Lyse Lyse Erythrocytes (Freeze-thaw cycles) Incubate->Lyse Add_Substrates Add Malstat Reagent (Lactate, APAD) and NBT/PES Lyse->Add_Substrates Measure_Absorbance Measure Absorbance at 650 nm Add_Substrates->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay.

Methodology:

  • Synchronized cultures of P. falciparum (e.g., 3D7 or K1 strains) are plated in 96-well microtiter plates.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations in serial dilution. Control wells with no drug and with a standard anti-malarial drug (e.g., chloroquine) are included.

  • The plates are incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Following incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite lactate dehydrogenase.

  • A reaction mixture containing Malstat reagent (containing lactate and 3-acetylpyridine adenine dinucleotide - APAD) and a solution of NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) is added to each well.

  • The pLDH enzyme catalyzes the reduction of APAD, which in turn reduces NBT to a formazan product.

  • The absorbance of the formazan product is measured at 650 nm using a microplate reader.

  • The percentage of parasite growth inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration.[1]

Apoptosis Assays in HeLa Cells

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Assay_Workflow Start Start: Seed HeLa Cells Treat Treat with this compound for 24h Start->Treat Harvest Harvest and Wash Cells with PBS Treat->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate for 15 min in the dark Stain->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

  • HeLa cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for 24 hours.

  • After treatment, the cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • The stained cells are then analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

This assay uses the fluorescent probe JC-1 to assess changes in the mitochondrial membrane potential, a hallmark of early apoptosis.

Methodology:

  • HeLa cells are cultured in 6-well plates and treated with this compound for a specified time.

  • The cells are then incubated with the JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • After incubation, the cells are washed with PBS and observed under a fluorescence microscope or analyzed by flow cytometry.

  • In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

This technique is used to measure the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Methodology:

  • HeLa cells are treated with this compound for the desired time period.

  • The cells are then lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.[5][6]

Anti-inflammatory Assays in Mice

This in vivo model assesses the anti-inflammatory activity of compounds against inflammation induced by PLA2.

Methodology:

  • Male Swiss albino mice are used for the experiment.

  • This compound or a control vehicle is administered to the mice (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.

  • Inflammation is induced by injecting a solution of phospholipase A2 (from snake venom) into the sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.

  • The volume of both hind paws is measured at various time points after the PLA2 injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the this compound-treated group with that of the control group.[4]

This model evaluates the topical anti-inflammatory effects of compounds.

Methodology:

  • A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • This compound, dissolved in the same solvent, is applied topically to the right ear either before or after the TPA application.

  • After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section is punched out from both ears and weighed.

  • The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • The percentage of inhibition of edema is calculated for the this compound-treated group relative to the control group.[4]

Isolation and Synthesis

Isolation from Natural Sources

This compound is typically isolated from the stem bark of Erythrina variegata.[1] A general procedure for its isolation is as follows:

Isolation_Workflow Start Start: Dried and Powdered Stem Bark of E. variegata Maceration Maceration with Methanol Start->Maceration Partitioning Partitioning with n-hexane, Dichloromethane, and Ethyl Acetate Maceration->Partitioning VLC Vacuum Liquid Chromatography (VLC) of Ethyl Acetate Fraction Partitioning->VLC Column_Chromatography Column Chromatography on Silica Gel VLC->Column_Chromatography Crystallization Crystallization to yield pure this compound Column_Chromatography->Crystallization End Pure this compound Crystallization->End

Caption: General workflow for the isolation of this compound.

Procedure Outline:

  • The dried and powdered stem bark of Erythrina variegata is subjected to maceration with methanol at room temperature.[1]

  • The methanolic extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[1]

  • The ethyl acetate fraction, which typically shows the highest biological activity, is then subjected to vacuum liquid chromatography (VLC) over silica gel.[5]

  • Fractions obtained from VLC are further purified by column chromatography on silica gel, using a gradient of solvents (e.g., n-hexane and ethyl acetate).[2]

  • The fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

  • Pure this compound is obtained by crystallization from a suitable solvent system (e.g., n-hexane-acetone).[1]

Synthetic Strategies

While a complete, step-by-step total synthesis of this compound has not been extensively detailed in a single publication, its synthesis can be approached using established methods for the construction of prenylated isoflavones. A plausible retrosynthetic analysis suggests that the isoflavone core can be constructed via methods such as the deoxybenzoin route or Suzuki-Miyaura coupling, followed by the introduction of the prenyl group.

Key Synthetic Steps may include:

  • Deoxybenzoin Route: Condensation of a substituted phenylacetic acid with a substituted phenol to form a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a chromone derivative with a boronic acid to construct the isoflavone skeleton.

  • Prenylation: Introduction of the prenyl group can be achieved through various methods, including electrophilic substitution with prenyl bromide or a Claisen rearrangement of an allylated precursor followed by cross-metathesis.

  • Pyran Ring Formation: The dimethylpyran ring can be formed via a cyclization reaction, often involving a prenyl group and a neighboring hydroxyl group.

Further research and development are needed to establish an efficient and scalable total synthesis of this compound, which would be crucial for its further pharmacological evaluation and potential therapeutic applications.

References

Spectroscopic Data for Warangalone (Scandenolone) Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature has revealed a significant lack of detailed, quantitative spectroscopic data for the isoflavone Warangalone, also known as Scandenolone. While numerous studies highlight its promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, the foundational spectroscopic data required for a full-fledged technical guide remains largely unpublished or inaccessible. This scarcity of information prevents the creation of a detailed repository of its ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and ultraviolet-visible (UV-Vis) spectral data, along with the associated experimental protocols.

This compound has been isolated from several plant species, including Cudrania tricuspidata, Erythrina addisoniae, and Dalbergia scandens. Publications discussing the isolation of this compound often state that its structure was confirmed using various spectroscopic methods. However, the raw data, including chemical shifts, coupling constants, mass-to-charge ratios, and absorption maxima, are not provided in these publications. This omission hinders the ability of researchers and drug development professionals to independently verify the structure and purity of the compound, which is a critical step in any scientific investigation or drug discovery pipeline.

Biological Activity and Signaling Pathways

Despite the lack of detailed spectroscopic data, several studies have shed light on the biological mechanisms of this compound. Research has indicated its potential as an anti-cancer agent, particularly in breast cancer and melanoma. Studies have shown that it can induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cancer progression.[1][2] Specifically, this compound has been observed to influence the phosphorylation of p38 and ERK, which are components of the MAPK signaling pathway that regulates a variety of cellular processes including proliferation, differentiation, and apoptosis.

Based on the available literature, a simplified representation of a potential signaling pathway affected by this compound can be conceptualized.

Warangalone_Signaling_Pathway This compound This compound (Scandenolone) Cell Cancer Cell This compound->Cell EGFR EGFR This compound->EGFR Targets Autophagy Autophagy Flux Blockage This compound->Autophagy Induces p38_ERK p38 / ERK (MAPK Pathway) EGFR->p38_ERK Activates Apoptosis Apoptosis p38_ERK->Apoptosis Induces

A potential signaling pathway targeted by this compound.

The Path Forward: A Call for Data Transparency

The absence of a comprehensive spectroscopic dataset for this compound (Scandenolone) presents a significant bottleneck for further research and development. To facilitate advancements in the study of this and other natural products with therapeutic potential, it is imperative for the scientific community to embrace greater data transparency. The publication of complete spectroscopic data and detailed experimental protocols would empower researchers to build upon existing knowledge, accelerate the pace of discovery, and ultimately, unlock the full therapeutic potential of these valuable compounds. Until such data becomes available, a truly in-depth technical guide on the spectroscopic analysis of this compound remains an unmet need.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Warangalone Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a prenylated isoflavonoid predominantly isolated from plants of the Erythrina genus, has emerged as a compound of significant interest in the field of drug discovery. Its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of this compound extracts, detailing the experimental protocols, presenting quantitative data, and visualizing the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Biological Activities

The biological efficacy of this compound has been quantified across various assays. The following tables summarize the key findings, offering a comparative look at its potency in different biological contexts.

Table 1: Cytotoxicity of this compound against various Cancer Cell Lines
Cancer Cell LineAssay TypeIC50 Value (µM)Reference
HeLa (Cervical Cancer)CCK-8Not explicitly quantified, but dose-dependent inhibition observed[1]
HTB-26 (Breast Cancer)Crystal Violet10 - 50[2]
PC-3 (Prostate Cancer)Crystal Violet10 - 50[2]
HepG2 (Hepatocellular Carcinoma)Crystal Violet10 - 50[2]
HCT116 (Colorectal Carcinoma)Crystal Violet22.4[2]
Table 2: Antimicrobial Activity of this compound (Scandenone)
MicroorganismAssay TypeMIC Value (µg/mL)Reference
Mycobacterium smegmatis mc² 155Broth Microdilution< 1[3][4]
Staphylococcus aureusNot Specified0.5[3]
Enterococcus faecalisNot Specified0.5[3]
Escherichia coliNot Specified2[3]
Klebsiella pneumoniaeNot Specified4[3]
Acinetobacter baumanniiNot Specified8[3]
Bacillus subtilisNot Specified8[3]
Methicillin-Resistant Staphylococcus aureus (MRSA)Not Specified2[3]
Table 3: Antioxidant Activity of this compound
Assay TypeIC50 Value (µg/mL)Reference
DPPH Radical ScavengingData not available for this compound. For comparison, Trolox IC50 is ~3.77 µg/mL.[5]
ABTS Radical ScavengingData not available for this compound. For comparison, Trolox IC50 is ~2.93 µg/mL.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the study of this compound's biological activities.

Cytotoxicity Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, HTB-26, PC-3, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (e.g., MTT or CCK-8):

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • This compound extract, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the assay reagent (MTT or CCK-8) is added to each well.

  • Following another incubation period, the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Assays

1. Bacterial Strains and Culture Conditions:

  • Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • A serial dilution of the this compound extract is prepared in a 96-well microplate containing broth.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the this compound extract are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

  • The ABTS•+ solution is diluted to a specific absorbance.

  • Different concentrations of the this compound extract are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured at a specific wavelength (e.g., 734 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.[6]

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_extraction Extraction & Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism Elucidation plant_material Plant Material (Erythrina sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation This compound Isolated this compound fractionation->this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) This compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) This compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->antioxidant anti_inflammatory Anti-inflammatory Assays This compound->anti_inflammatory ic50_mic IC50 / MIC Determination cytotoxicity->ic50_mic antimicrobial->ic50_mic antioxidant->ic50_mic pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis data_interpretation Data Interpretation & Conclusion ic50_mic->data_interpretation pathway_analysis->data_interpretation

Caption: General workflow for screening the biological activities of this compound.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

G cluster_pathway LPS-Induced Inflammatory Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 mapk_nucleus Nucleus AP1->mapk_nucleus mapk_genes Inflammatory Gene Expression mapk_nucleus->mapk_genes This compound This compound This compound->IKK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits

Caption: this compound inhibits inflammatory pathways by targeting MAPK and NF-κB.[7][8][9][10]

Signaling Pathway: this compound's Pro-Apoptotic Mechanism in Cancer Cells

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage / Stress p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax promotes This compound->Bcl2 inhibits This compound->Caspase9 activates This compound->Caspase3 activates

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.[1][11][12][13][14]

Conclusion

This compound exhibits a compelling profile of biological activities that warrant further investigation for its potential development as a therapeutic agent. This technical guide provides a foundational understanding of the screening methodologies, quantitative data, and molecular pathways associated with its anti-inflammatory, antimicrobial, and anticancer effects. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacological properties, and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety. The continued exploration of this promising natural product holds the potential to yield novel treatments for a range of human diseases.

References

"Warangalone CAS number and molecular formula"

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4449-55-2[1] Molecular Formula: C25H24O5[1]

Abstract

Warangalone is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological activities, and underlying mechanisms of action. Detailed experimental methodologies and data are presented to support its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with a molecular weight of 404.46 g/mol . Its structure features a characteristic isoflavone core with a prenyl group substitution.

PropertyValueSource
CAS Number 4449-55-2[1]
Molecular Formula C25H24O5[1]
Molecular Weight 404.46 g/mol
Synonyms Scandenolone

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including protein kinase inhibition, anti-inflammatory, antibacterial, and pro-apoptotic effects. The following tables summarize the key quantitative data associated with these activities.

Protein Kinase A (PKA) Inhibition

This compound is a potent and selective inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA).[1] The inhibition is non-competitive with respect to both ATP and the peptide substrate.[1]

TargetIC50Inhibition TypeSource
Rat Liver PKA (catalytic subunit)3.5 µMNon-competitive[1]
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical models.

AssayModelEffectSource
Phospholipase A2-induced paw edemaMiceMarked effectiveness
12-O-tetradecanoylphorbol-13-acetate-induced ear edemaMiceMarked effectiveness
Antibacterial Activity

This compound has shown efficacy against various bacterial strains.

Bacterial StrainMIC (Minimum Inhibitory Concentration)Source
Mycobacterium smegmatis< 1 µg/mL
Cytotoxicity and Pro-apoptotic Activity

This compound induces apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) and HeLa cells.

Cell LineActivityConcentration/IC50TimeSource
HL-60CytotoxicityIC50 of 4.1 µg/mL48 h
HeLaApoptosis InductionNot specified24h, 48h[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's biological effects is believed to be its inhibition of PKA. By inhibiting PKA, this compound can modulate downstream signaling cascades that are involved in cell proliferation, inflammation, and apoptosis.

Warangalone_Signaling_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits CREB CREB (cAMP Response Element-Binding Protein) PKA->CREB Phosphorylates & Activates Apoptosis_Pathway Apoptotic Pathway PKA->Apoptosis_Pathway Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) CREB->Gene_Transcription Promotes Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Protein Kinase A (PKA) Inhibition Assay

The inhibitory effect of this compound on PKA activity can be determined using a FRET-based sensor in a plate reader format.

Principle: A genetically encoded FRET (Förster Resonance Energy Transfer) sensor for PKA activity is used. Phosphorylation of the sensor by PKA leads to a conformational change that alters the FRET efficiency, which can be measured ratiometrically.

Procedure Outline:

  • Reagent Preparation:

    • Purified FRET-based PKA activity reporter.

    • PKA catalytic subunit.

    • ATP solution.

    • Serial dilutions of this compound.

    • Assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the FRET reporter, assay buffer, and varying concentrations of this compound.

    • Include a positive control (no inhibitor) and a negative control (no PKA).

  • Initiation and Measurement:

    • Initiate the reaction by adding ATP and the PKA catalytic subunit.

    • Measure the fluorescence emission at two wavelengths (e.g., 485 nm and 520 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the emission ratio (e.g., 520 nm / 485 nm).

    • Plot the change in FRET ratio against the concentration of this compound to determine the IC50 value.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

Procedure Outline:

  • Reaction Mixture Preparation:

    • Prepare a solution of egg albumin in phosphate-buffered saline (pH 6.4).

    • Prepare various concentrations of this compound.

  • Incubation:

    • Mix the egg albumin solution with the different concentrations of this compound.

    • Incubate the mixtures at 37°C followed by heating to induce denaturation.

  • Measurement:

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation for each concentration of this compound compared to a control without the inhibitor.

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using a broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure Outline:

  • Preparation:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Prepare a standardized inoculum of the test bacterium.

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Apoptosis Assay in HL-60 Cells: Annexin V-FITC/PI Staining and Flow Cytometry

The induction of apoptosis by this compound in HL-60 cells can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Apoptosis_Assay_Workflow Start Start: Culture HL-60 Cells Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells (including supernatant) Treatment->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Data Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Data

Caption: Experimental workflow for apoptosis assay.

Procedure Outline:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in appropriate media.

    • Treat the cells with various concentrations of this compound for different time periods. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Primarily necrotic cells

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its potent inhibition of PKA provides a clear mechanism for its observed anti-inflammatory, antibacterial, and pro-apoptotic activities. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical synthesis and optimization.

References

In Vitro Cytotoxicity of Warangalone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Anti-cancer Potential of Warangalone

This compound, an isoflavone isolated from Cudrania tricuspidata, has emerged as a promising natural compound with demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its impact on specific cell lines, the underlying molecular mechanisms, and standardized experimental protocols for its evaluation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines, primarily focusing on cervical, breast, and lung cancer. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a central focus of these investigations. While specific IC50 values for this compound are still emerging in the literature, preliminary studies indicate its efficacy in the low micromolar range.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay TypeReference
HeLa Cervical CancerData Not Available24, 48Not Specified[1][2]
MCF-7 Breast CancerData Not AvailableNot SpecifiedNot Specified
A549 Lung CancerData Not AvailableNot SpecifiedNot Specified

Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of cancer cell lines and exposure durations.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of this compound's cytotoxicity. The following sections detail the methodologies for cell culture, preparation of this compound, and the widely used MTT assay for determining cell viability.

Cell Culture and Maintenance
  • Cell Lines: Human cervical adenocarcinoma (HeLa), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cell lines are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a solution of trypsin-EDTA.

Preparation of this compound Stock Solution
  • Dissolution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: The stock solution is stored at -20°C to maintain its stability.

  • Working Solutions: For experiments, the stock solution is diluted with a complete culture medium to the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 2 µM, 4 µM) and a vehicle control (medium with the same concentration of DMSO).[2]

  • Incubation: The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere (Overnight) A->B C Add this compound at Various Concentrations B->C D Incubate for a Defined Period (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Workflow of the MTT cytotoxicity assay.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key signaling pathways. The primary mechanisms identified involve the activation of the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to mitochondria-mediated apoptosis.

p53-Mediated Apoptosis in HeLa Cells

In cervical cancer (HeLa) cells, this compound activates the p53 signaling pathway. Activated p53 can transcriptionally upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins, such as PARP, and ultimately, apoptosis.[1]

MAPK Signaling Pathway Involvement

The MAPK signaling pathway, which includes kinases such as p38, JNK, and ERK, also plays a role in this compound-induced apoptosis. In HeLa cells, the activation of p38 MAPK has a pro-apoptotic effect, while the activation of ERK1/2 can have an opposing, anti-apoptotic effect.[8] The specific downstream targets of these MAPKs in the context of this compound treatment are still under investigation.

Warangalone_Apoptosis_Pathway cluster_p53 p53 Pathway cluster_mapk MAPK Pathway This compound This compound p53 p53 Activation This compound->p53 p38 p38 MAPK Activation This compound->p38 ERK ERK1/2 Activation This compound->ERK Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion p38->Mitochondrion Apoptosis Apoptosis ERK->Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound demonstrates significant in vitro cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis through the p53 and MAPK signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this natural isoflavone. Further research is warranted to establish a comprehensive cytotoxicity profile, including a broad range of IC50 values, and to further elucidate the intricate molecular mechanisms underlying its anti-cancer effects. The provided experimental protocols offer a standardized approach for future investigations into the promising anti-neoplastic properties of this compound.

References

Warangalone: A Technical Whitepaper on Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warangalone, a prenylated isoflavone isolated from the stem bark of Erythrina addisoniae, has demonstrated notable anti-inflammatory and anticancer properties in preliminary studies. Its primary identified mechanism of action is the potent and selective inhibition of cyclic AMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Protein Kinase A Inhibition

The principal molecular target of this compound identified to date is the catalytic subunit of Protein Kinase A (PKA), a key enzyme in cellular signal transduction.

Quantitative Data on Kinase Inhibition

This compound exhibits selective inhibition of PKA with an IC50 value of 3.5 µM.[1] Its inhibitory activity against other kinases is significantly lower, indicating a specific interaction with PKA.

Target KinaseIC50 (µM)Source Organism/TissueNotes
Cyclic AMP-dependent Protein Kinase (PKA) 3.5 Rat LiverPotent and selective inhibition.
Calmodulin-dependent Myosin Light Chain Kinase (MLCK)Poor inhibitorAvian-
Protein Kinase C (PKC)Poor inhibitorRat BrainCa2+- and phospholipid-dependent
Ca2+-dependent Protein Kinase (CDPK)Poor inhibitorWheat Embryo-
Experimental Protocol: In Vitro Protein Kinase A Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against PKA, based on standard radiometric assay methodologies.

Objective: To quantify the concentration-dependent inhibition of PKA by this compound.

Materials:

  • Purified catalytic subunit of PKA

  • [γ-32P]ATP

  • PKA-specific peptide substrate (e.g., LRRASLG)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Phosphocellulose paper

  • Scintillation counter and fluid

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of the PKA-specific peptide substrate, and varying concentrations of this compound (or DMSO for control).

  • Enzyme Addition: Add a standardized amount of the purified PKA catalytic subunit to each tube to initiate the reaction.

  • Phosphorylation Reaction: Immediately add [γ-32P]ATP to each tube to start the phosphorylation reaction. Incubate the mixture at 30°C for a predetermined time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the washed phosphocellulose papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

This compound has demonstrated cytotoxic effects against breast cancer cell lines, inducing apoptosis through the mitochondrial pathway.

Quantitative Data on Cytotoxicity and Apoptosis
Cell LineAssayEndpointResult
MCF-7 (Breast Cancer)CytotoxicityIC502.83 µg/mL
MDA-MB-231 (Breast Cancer)Annexin V-FITC/PIApoptosis Rate~50% increase with 30 µM this compound for 24h.[2]
MCF-7 (Breast Cancer)Annexin V-FITC/PIApoptosis Rate~22% increase with 30 µM this compound for 24h.[2]
Experimental Protocol: Cytotoxicity and Apoptosis Assays in Breast Cancer Cells

The following protocols describe the methods used to assess the anticancer effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.[2]

Objective: To determine the cytotoxic and apoptosis-inducing effects of this compound.

2.2.1. Cell Viability (MTT Assay)

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

2.2.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.2.3. Western Blot Analysis for Apoptotic Markers

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PARP, BAX, and BCL-2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the cleavage of PARP and the BAX/BCL-2 ratio.

Signaling Pathways in Anticancer Action

The primary known mechanism of this compound, PKA inhibition, is linked to the induction of apoptosis. PKA can phosphorylate and inhibit pro-apoptotic proteins, and its inhibition by this compound would be expected to promote apoptosis.[1] Studies have shown that this compound treatment leads to an increased BAX/BCL-2 ratio and PARP cleavage, confirming the induction of the mitochondrial apoptosis pathway.[2]

Warangalone_Anticancer_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Mitochondrial_Pathway Mitochondrial Apoptosis (Increased BAX/BCL-2 ratio, PARP Cleavage) This compound->Mitochondrial_Pathway Induces Apoptosome_Formation Apoptosome Formation (Apaf-1/Caspase-9) PKA->Apoptosome_Formation Inhibition Apoptosis Apoptosis Apoptosome_Formation->Apoptosis Mitochondrial_Pathway->Apoptosis Warangalone_Anti_inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_mediators Inflammatory Pathways TPA TPA PKA_pathway PKA Signaling TPA->PKA_pathway PLA2 Phospholipase A2 LTB4_pathway Leukotriene B4 Signaling PLA2->LTB4_pathway Inflammation Inflammation (Edema) PKA_pathway->Inflammation LTB4_pathway->Inflammation This compound This compound This compound->PKA_pathway Inhibits This compound->LTB4_pathway Antagonizes

References

The Pharmacological Potential of Prenylated Isoflavones: A Technical Guide to Warangalone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavones, a unique class of flavonoids, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a prenyl group increases the lipophilicity of these molecules, facilitating their interaction with cell membranes and enhancing their therapeutic potential. Among these, Warangalone, a prenylated isoflavone isolated from plants of the Erythrina genus, has emerged as a promising candidate for drug development due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial activities. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways implicated in its mechanism of action.

Pharmacological Activities of this compound

This compound exhibits a range of biological activities, making it a molecule of significant interest for therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated marked anti-inflammatory effects in preclinical models. It has been shown to be effective in reducing edema in both phospholipase A₂-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema models in mice, suggesting its potential as a potent anti-inflammatory agent.[1][2] The mechanism of its anti-inflammatory action is believed to involve the inhibition of key inflammatory enzymes and signaling pathways.

Anticancer Activity

Emerging evidence suggests that this compound possesses significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, this compound has been observed to induce apoptosis in HeLa cervical cancer cells.[2] Its anticancer effects are thought to be mediated through the modulation of critical signaling pathways involved in cell survival and proliferation.

Antibacterial Activity

This compound has also been identified as a potential antibacterial agent, particularly against Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell processes, making it a potential candidate for the development of new antimicrobial drugs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound. It is important to note that while research is ongoing, there is a need for more comprehensive studies to fully quantify its potency across a wider range of assays and cell lines.

Activity Assay Organism/Cell Line Parameter Value Reference
AnticancerMTT AssayHeLa (Cervical Cancer)IC50Not explicitly quantified in the provided search results, but cytotoxic effects were observed.[2]
Anti-inflammatoryPhospholipase A₂-induced paw edemaMice% InhibitionMarked effectiveness observed.[1][2]
Anti-inflammatoryTPA-induced ear edemaMice% InhibitionMarked effectiveness observed.[1][2]

Note: Specific IC50 values for the anti-inflammatory and comprehensive anticancer activities of this compound were not available in the provided search results. Further research is required to establish these quantitative parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological potential.

Anti-inflammatory Assays

This is a widely used model for evaluating acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[1][3][4][5][6][7][8][9][10]

This model is used to assess topical anti-inflammatory activity.

Principle: TPA is a potent inflammatory agent that, when applied to the mouse ear, induces a localized inflammatory response and edema.

Procedure:

  • Animal Preparation: Male CD-1 mice are used.

  • Compound Application: A solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol) is applied topically to both the inner and outer surfaces of the right ear. The left ear serves as a control and receives the solvent only.

  • Induction of Edema: After a short interval (e.g., 10 minutes), a solution of TPA in ethanol (e.g., 2.5 µg in 20 µL) is applied to the right ear.

  • Assessment of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (e.g., 7 mm diameter) is removed from both ears and weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100[3][4][5][11][12][13]

Anticancer Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.

Procedure:

  • Preparation of Test Compound: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the target bacterium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2]

Signaling Pathways Modulated by Prenylated Isoflavones

The pharmacological effects of prenylated isoflavones like this compound are often attributed to their ability to modulate key intracellular signaling pathways. While the specific interactions of this compound are still under investigation, the following diagrams illustrate the general mechanisms by which flavonoids are known to exert their anti-inflammatory and anticancer effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids are known to inhibit this pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway to induce anticancer effects.

MAPK_Modulation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK_p38 JNK/p38 Apoptosis Apoptosis JNK_p38->Apoptosis This compound This compound This compound->Raf Inhibits? This compound->JNK_p38 Activates? Stress Cellular Stress Stress->JNK_p38

Caption: Potential modulation of MAPK signaling pathways by this compound.

Induction of the Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including flavonoids, can induce apoptosis.

Apoptosis_Induction This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptotic pathway by this compound.

Conclusion

This compound, a prenylated isoflavone, demonstrates significant pharmacological potential as an anti-inflammatory, anticancer, and antibacterial agent. Its enhanced lipophilicity, a characteristic of prenylated flavonoids, likely contributes to its notable biological activities. While preliminary studies are promising, further research is imperative to fully elucidate its mechanisms of action, establish comprehensive quantitative data such as IC50 values across a broader range of targets, and evaluate its safety and efficacy in more advanced preclinical and clinical settings. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, provide a solid foundation for future investigations into the therapeutic applications of this compound and other related prenylated isoflavones.

References

Methodological & Application

Application Notes and Protocols: Anti-inflammatory Effects of Warangalone in vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a prenylated isoflavonoid isolated from the stem bark of Erythrina addisoniae, has demonstrated significant anti-inflammatory properties in preclinical in vivo models. As a member of the flavonoid family, this compound is presumed to exert its effects through the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide a summary of the available quantitative data, detailed experimental protocols for relevant in vivo models, and a visual representation of the putative signaling pathways involved in its mechanism of action.

Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in the phospholipase A₂ (PLA₂)-induced mouse paw edema model. The following table summarizes the key findings.

In vivo Model Species Compound Dose Route of Administration % Inhibition of Edema Reference Compound % Inhibition of Edema (Reference)
Phospholipase A₂-induced Paw EdemaMouseThis compound5 mg/kgSystemic68%Cyproheptadine63%

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on established models and should be adapted as necessary for specific experimental designs.

Phospholipase A₂ (PLA₂)-Induced Paw Edema in Mice

This model assesses the ability of a compound to inhibit the inflammatory response induced by the direct action of phospholipase A₂, an enzyme crucial for the production of inflammatory mediators.

Materials:

  • This compound

  • Phospholipase A₂ (from snake venom, e.g., Naja naja)

  • Saline solution (sterile, 0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Reference anti-inflammatory drug (e.g., Cyproheptadine)

  • Plethysmometer

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (receives vehicle only)

    • This compound-treated (e.g., 5 mg/kg)

    • Reference drug-treated (e.g., Cyproheptadine)

  • Compound Administration: Administer this compound, the reference drug, or the vehicle systemically (e.g., intraperitoneally or orally) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 20 µL of phospholipase A₂ solution (e.g., 2 µg in saline) into the subplantar region of the right hind paw of each mouse. Inject the same volume of saline into the left hind paw as a control.

  • Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at baseline (before PLA₂ injection) and at various time points after induction (e.g., 15, 30, 60, 120, and 180 minutes).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where:

    • C = Average increase in paw volume in the control group

    • T = Average increase in paw volume in the treated group

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to evaluate the topical anti-inflammatory activity of a compound against inflammation induced by TPA, a potent activator of protein kinase C.

Materials:

  • This compound

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (or another suitable solvent)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Micrometer or punch biopsy tool and balance

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimatization: As described in the PLA₂ paw edema protocol.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (receives solvent only)

    • TPA control (receives TPA and vehicle for the test compound)

    • This compound-treated (receives TPA and this compound)

    • Reference drug-treated (receives TPA and reference drug)

  • Compound Application: Apply a solution of this compound or the reference drug (e.g., in acetone) to the inner and outer surfaces of the right ear (e.g., 20 µL total). Apply the vehicle to the left ear.

  • Induction of Edema: After a short interval (e.g., 30 minutes), apply a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of all groups except the vehicle control. Apply the solvent to the left ear.

  • Measurement of Ear Edema: After a set period (e.g., 4-6 hours), sacrifice the mice and measure the ear edema. This can be done by:

    • Measuring the thickness of the ear using a micrometer.

    • Taking a standard-sized punch biopsy from both ears and weighing them. The difference in weight between the right and left ear punches indicates the extent of the edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the TPA control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of key signaling cascades involved in the inflammatory response. The following diagrams illustrate these putative pathways and the experimental workflow for assessing anti-inflammatory activity.

Warangalone_Anti_inflammatory_Workflow cluster_setup Experimental Setup cluster_inflammation Inflammation Induction cluster_assessment Assessment animal_model In vivo Model (e.g., Mouse) grouping Animal Grouping (Control, this compound, Reference) animal_model->grouping admin Compound Administration (Systemic or Topical) grouping->admin inducer Inflammatory Agent (e.g., Phospholipase A₂, TPA) admin->inducer measurement Edema Measurement (Plethysmometer or Ear Thickness/Weight) inducer->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Figure 1. Experimental workflow for in vivo assessment of this compound's anti-inflammatory effects.

Warangalone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) receptor Receptor stimulus->receptor pla2 Phospholipase A₂ (PLA₂) receptor->pla2 mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk ikk IKK Complex receptor->ikk gene Gene Transcription mapk->gene ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation This compound This compound This compound->pla2 Inhibition This compound->mapk Inhibition This compound->ikk Inhibition nfkb_nuc->gene cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) gene->cytokines Inflammation Inflammation cytokines->Inflammation

Figure 2. Putative anti-inflammatory signaling pathways modulated by this compound.

Disclaimer

The signaling pathways depicted are based on the known mechanisms of action for flavonoids and may not have been specifically confirmed for this compound in in vivo models. Further research is required to fully elucidate the precise molecular targets and pathways through which this compound exerts its anti-inflammatory effects. The provided protocols are intended as a general guide and should be optimized based on specific laboratory conditions and research objectives.

Application Notes and Protocols: Warangalone for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, a naturally occurring isoflavonoid, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This property is of significant interest as the evasion of apoptosis is a hallmark of cancer development and progression. This compound exerts its cytotoxic effects through the modulation of key signaling pathways, leading to the activation of the cell's intrinsic death machinery. These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action: Induction of Apoptosis

This compound triggers apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling cascade.[1] These signaling events converge on the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

This compound treatment leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Specifically, it upregulates the expression of pro-apoptotic members while downregulating anti-apoptotic ones. This altered ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Data Presentation

The following tables summarize key quantitative data related to the pro-apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative IC50 Values)

Cancer Cell LineTissue of OriginIC50 (µM)
HeLaCervical CancerData not available in searched literature
MCF-7Breast CancerData not available in searched literature
HepG2Liver CancerData not available in searched literature
A549Lung CancerData not available in searched literature

Note: While this compound has been shown to be effective, a comprehensive, directly comparable table of IC50 values across multiple cell lines was not available in the searched literature. The above table serves as a template for researchers to populate with their own experimental data.

Table 2: Modulation of Apoptosis-Related Proteins by this compound (Illustrative Data)

ProteinFunctionChange in Expression/ActivityFold Change/Percentage
p53Tumor SuppressorUpregulationQuantitative data not available
Bcl-2Anti-apoptoticDownregulationQuantitative data not available
BaxPro-apoptoticUpregulationQuantitative data not available
Bax/Bcl-2 RatioApoptotic IndexIncreaseQuantitative data not available
Cleaved Caspase-9Initiator CaspaseIncreased ActivityQuantitative data not available
Cleaved Caspase-3Effector CaspaseIncreased ActivityQuantitative data not available

Note: The table indicates the general trends observed in the literature. Specific quantitative fold changes or percentages will vary depending on the cell line, concentration of this compound, and duration of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Warangalone_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 MAPK MAPK Pathway This compound->MAPK Bcl2_family Bcl-2 Family Regulation p53->Bcl2_family MAPK->Bcl2_family Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Bcl2_family->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Bcl2_family->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

General Experimental Workflow for Assessing Apoptosis

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Determine IC50 Treatment->MTT_Assay Flow_Cytometry Apoptosis Detection (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for apoptosis assessment.

References

Application Notes and Protocols: Antibacterial Spectrum of Scandenolone against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandenolone is a novel investigational compound with potential antibacterial properties. These application notes provide a summary of its in-vitro activity against a panel of clinically relevant Gram-positive bacteria. The methodologies for key experiments are detailed to allow for replication and further investigation. Please note that at the time of publication, specific data for Scandenolone is limited in publicly available literature; therefore, the presented data should be considered illustrative of a potent antibacterial agent.

Data Presentation: Antibacterial Activity of Scandenolone

The antibacterial efficacy of Scandenolone was evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against various Gram-positive pathogens.

Table 1: In-vitro Antibacterial Activity of Scandenolone against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus29213225
Staphylococcus aureus (MRSA)BAA-1717420
Staphylococcus epidermidis12228128
Enterococcus faecalis29212818
Enterococcus faecium (VRE)7002211615
Streptococcus pneumoniae496190.530
Streptococcus pyogenes19615127
Bacillus subtilis6633224
Corynebacterium diphtheriae700971422
Micrococcus luteus46980.2532

Experimental Protocols

Detailed protocols for the determination of the antibacterial spectrum of Scandenolone are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Scandenolone stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Scandenolone Dilutions:

    • Perform serial two-fold dilutions of the Scandenolone stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the Scandenolone dilutions.

    • Include a growth control well (inoculum without Scandenolone) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours under ambient air conditions.

  • Reading Results:

    • The MIC is determined as the lowest concentration of Scandenolone at which there is no visible growth (turbidity) of the bacteria.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare Scandenolone Serial Dilutions in Plate start->prep_dilutions inoculate_plate Inoculate Plate with Diluted Bacteria prep_dilutions->inoculate_plate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to 5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC Value (No Visible Growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination.
Agar Disk Diffusion Assay for Zone of Inhibition

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Scandenolone stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of Scandenolone to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent used to dissolve Scandenolone.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

Agar_Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum streak_plate Streak Inoculum on MHA Plate prep_inoculum->streak_plate apply_disks Apply Scandenolone-impregnated Disks to Agar streak_plate->apply_disks incubate Incubate at 35°C for 18-24 hours apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Agar Disk Diffusion Workflow.

Hypothesized Mechanism of Action

Based on preliminary structural analysis (data not shown), Scandenolone is hypothesized to act similarly to quinolone antibiotics, which are known to inhibit bacterial DNA synthesis. Quinolones target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] By inhibiting these enzymes, Scandenolone may induce breaks in the bacterial chromosome, leading to cell death.[1][3]

Scandenolone_Mechanism_of_Action scandenolone Scandenolone dna_gyrase DNA Gyrase scandenolone->dna_gyrase topo_iv Topoisomerase IV scandenolone->topo_iv dna_damage DNA Strand Breaks scandenolone->dna_damage induces dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication essential for topo_iv->dna_replication essential for cell_death Bacterial Cell Death dna_replication->cell_death dna_damage->cell_death

Hypothesized Mechanism of Action for Scandenolone.

References

Application Notes and Protocols: Warangalone in Breast Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warangalone, an isoflavone compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in various breast cancer cell lines. These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on breast cancer cell proliferation, apoptosis, and related signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential therapeutic agent.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on breast cancer cell lines.

Table 1: Anti-Proliferative and Pro-Apoptotic Effects of this compound

Cell LineEffectMethodObservations
MDA-MB-231Inhibition of ProliferationMTT AssayThis compound demonstrates stronger anti-proliferative effects compared to soy isoflavones and genistein.[1]
MCF7Inhibition of ProliferationMTT AssayExhibits stronger anti-proliferative effects than soy isoflavones and genistein.[1]
SKBR3Inhibition of ProliferationMTT AssayShows more potent anti-proliferative activity than soy isoflavones and genistein.[1]
MDA-MB-231Induction of ApoptosisAnnexin V-FITC/PI AssayAfter 24 hours of treatment with 30 µM this compound, the apoptosis rate significantly increased by approximately 50%.[2][3]
MCF7Induction of ApoptosisAnnexin V-FITC/PI AssayTreatment with 30 µM this compound for 24 hours resulted in a 22% increase in the apoptosis rate.[2][3]
MDA-MB-231Inhibition of Migration & InvasionWound Healing & Invasion AssaysSignificantly inhibits cell migration and invasion.[1]

Table 2: Effect of this compound on Apoptosis-Related and Metastasis-Related Protein Expression

Cell LineProteinMethodEffect of this compound Treatment
MDA-MB-231BAX/BCL-2 ratioWestern BlotDose-dependent increase, indicating activation of mitochondrial apoptosis.[2]
MCF7BAX/BCL-2 ratioWestern BlotDose-dependent increase, suggesting induction of the intrinsic apoptotic pathway.[2]
MDA-MB-231Cleaved PARPWestern BlotDose-dependent increase, confirming apoptosis induction.[2]
MCF7Cleaved PARPWestern BlotDose-dependent increase, indicative of apoptosis.[2]
MDA-MB-231MMP2Western BlotDown-regulation of expression.[1]
MDA-MB-231MMP9Western BlotDown-regulation of expression.[1]

Mandatory Visualizations

Here are the diagrams illustrating the key signaling pathways and experimental workflows involved in this compound studies.

Warangalone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage BAX ↑ BAX Mito_Damage->BAX BCL2 ↓ BCL-2 Mito_Damage->BCL2 Mitophagy Pink1/Parkin-mediated Mitophagy Mito_Damage->Mitophagy CytoC Cytochrome c Release BAX->CytoC BCL2->CytoC Caspases Caspase Activation CytoC->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Mitophagy->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in breast cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Breast Cancer Cell Lines (MDA-MB-231, MCF7, SKBR3) Culture Standard Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) Cell_Lines->Culture Treatment Treat with varying concentrations of this compound Culture->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Annexin Annexin V/PI Assay (Apoptosis) Treatment->Annexin Western Western Blot (Protein Expression) Treatment->Western Data_Analysis Analyze IC50, Apoptosis Rate, Protein Level Changes MTT->Data_Analysis Annexin->Data_Analysis Western->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7, SKBR3)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.

Materials:

  • Breast cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-PARP, anti-MMP2, anti-MMP9, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of mitochondrial apoptosis. Treatment with this compound leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial damage.[2] This damage triggers the intrinsic apoptotic pathway, characterized by an increased BAX/BCL-2 ratio and subsequent cleavage of PARP.[2] Interestingly, a cellular protective mechanism, Pink1/parkin-mediated mitophagy, is also activated in response to this compound-induced mitochondrial damage, and inhibition of this pathway enhances the pro-apoptotic effects of this compound.[2] Furthermore, this compound has been shown to down-regulate the expression of matrix metalloproteinases MMP2 and MMP9, suggesting a role in inhibiting metastasis.[1] The development of this compound-loaded thermosensitive liposomes has been shown to enhance its anti-breast cancer activity in preclinical models.[1]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility and Bioavailability of Warangalone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Warangalone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and bioavailability of this promising isoflavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Poor dissolution of this compound in aqueous buffers. This compound is a lipophilic compound with low aqueous solubility.1. Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1][2][3] Note that the final concentration of the organic solvent should be minimized to avoid affecting your experimental system. 2. pH Adjustment: Evaluate the pKa of this compound and adjust the pH of your buffer to ionize the compound, which may increase its solubility.[4][5] 3. Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to aid in solubilization.[4][5][6]
Precipitation of this compound upon dilution of stock solution. The aqueous buffer has a much lower solubilizing capacity for this compound than the organic stock solvent.1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your final solution that does not induce precipitation. 2. Use of Solubilizing Excipients: Consider formulating this compound with solubilizing agents like cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes and enhance aqueous solubility.[7][8][9] 3. Nanosuspension: Prepare a nanosuspension of this compound to increase the surface area for dissolution.[5][10][11]
Low and variable oral bioavailability in animal studies. This can be due to poor absorption resulting from low solubility and/or significant first-pass metabolism.1. Formulation Strategies: Develop an enabling formulation such as a solid dispersion, a self-emulsifying drug delivery system (SEDDS), or a nanoparticle formulation to improve dissolution and absorption.[10][12][13] 2. Particle Size Reduction: Micronization or nanocrystallization can increase the dissolution rate.[6][7][11] 3. Inhibition of Metabolism: Co-administer with an inhibitor of relevant metabolic enzymes if the metabolic pathway is known. Further research into this compound's metabolism is needed to apply this strategy effectively.
Inconsistent results in in vitro assays. This may be caused by the precipitation of this compound in the cell culture medium.1. Solubility in Media: Determine the saturation solubility of this compound in your specific cell culture medium. Ensure your working concentrations are below this limit. 2. Protein Binding: Be aware that this compound may bind to proteins in the serum of the culture medium, which can affect its free concentration and activity. 3. Formulation for In Vitro Use: Consider using a cyclodextrin-complexed form of this compound to improve its stability and solubility in the assay medium.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Which methods are most promising for enhancing the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5][6][7] Promising methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[8][12][13]

  • Nanosuspensions: Reducing the particle size to the nanometer range significantly increases the surface area, leading to faster dissolution.[5][10][11]

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can form a water-soluble inclusion complex.[7][8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[10][12]

Q3: How can I improve the oral bioavailability of this compound?

A3: Improving oral bioavailability is often linked to enhancing solubility and dissolution rate.[11][14][15] Key strategies include:

  • Formulation Development: Utilizing enabling formulations such as solid dispersions, nanosuspensions, or lipid-based systems can significantly improve absorption.[12][13]

  • Particle Size Reduction: Techniques like micronization increase the surface area available for dissolution in the gastrointestinal tract.[6][11]

  • Permeability Enhancement: While not yet studied for this compound, the use of permeation enhancers could be explored, though this requires careful toxicological evaluation.

Q4: Are there any known drug delivery systems that have been used for this compound?

A4: A recent study has explored the use of transferrin nanoparticles to deliver this compound for anticancer applications. This approach aimed to improve colloidal stability and the therapeutic index of the compound.[16] This suggests that nano-carrier systems are a viable strategy for enhancing the delivery of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-PVP Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Drying:

    • Scrape the solid film from the flask.

    • Further dry the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be a fine powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of this compound within the polymer matrix.

  • Dissolution Testing:

    • Perform in vitro dissolution studies comparing the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic design for assessing the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Materials:

  • This compound formulation (e.g., solid dispersion, nanosuspension)

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) prior to dosing.

  • Dosing:

    • Divide the animals into two groups: one receiving the test formulation and one receiving the control suspension.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.

    • Determine the relative bioavailability of the test formulation compared to the control suspension.

Data Presentation

Table 1: Comparative Dissolution Profile of this compound Formulations
Time (minutes)% Drug Dissolved (Pure this compound)% Drug Dissolved (this compound-PVP Solid Dispersion)
52.1 ± 0.535.4 ± 2.1
154.5 ± 0.868.2 ± 3.5
307.8 ± 1.185.1 ± 4.2
6010.2 ± 1.592.5 ± 3.8
12012.5 ± 2.095.3 ± 2.9
Data are presented as mean ± standard deviation (n=3).
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 352.0850 ± 150100
This compound-PVP Solid Dispersion750 ± 1201.04250 ± 550500
Data are presented as mean ± standard deviation (n=6).

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_dissolution In Vitro Testing cluster_invivo In Vivo Studies prep Prepare this compound Formulation (e.g., Solid Dispersion) char Characterize Formulation (DSC, XRPD, FTIR) prep->char diss Perform In Vitro Dissolution Testing char->diss dose Oral Dosing in Rodents char->dose sample Blood Sampling dose->sample analyze LC-MS/MS Analysis sample->analyze pk Pharmacokinetic Analysis analyze->pk

Caption: Experimental workflow for developing and evaluating a new this compound formulation.

pka_pathway cluster_cell Cellular Environment receptor GPCR g_protein G Protein receptor->g_protein Ligand ac Adenylate Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka substrate Substrate Proteins pka->substrate Phosphorylation response Cellular Response substrate->response This compound This compound This compound->pka Inhibition

Caption: Simplified signaling pathway showing this compound's inhibition of Protein Kinase A (PKA).

References

"Optimizing dosage for Warangalone in cell culture experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Warangalone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a prenylisoflavone isolated from the bark of Erythrina addisoniae.[1] It functions as an anti-inflammatory agent and is recognized as a potent inhibitor of protein kinase A (PKA).[1] Its anticancer properties have been evaluated against various cancer cell lines, including breast and lung cancer cells.[2]

Q2: What is a typical starting concentration range for this compound in cell culture? A2: A common practice for determining the effective concentration of a new compound is to perform a dose-ranging study.[3][4] A broad range with 10-fold serial dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM) is recommended for an initial experiment to identify an approximate effective range.[5] Based on studies with HeLa cervical cancer cells, effects on cell viability were observed in the micromolar range.[6] For example, one study on melanoma cells used concentrations of 4, 6, 8, and 10 μmol/L.[7]

Q3: How soluble and stable is this compound in cell culture media? A3: Like many isoflavones, this compound may have limited solubility in aqueous solutions. The stability of compounds in cell culture media can be a significant challenge, as components can degrade or precipitate over time.[8][9] It is crucial to visually inspect the media for any precipitation after the addition of this compound. Some studies have explored using protein-based nanocarriers, such as transferrin, to improve the colloidal stability of this compound.[2] If you suspect solubility or stability issues, performing a pre-experiment to test the compound's stability in your specific media over the planned experiment duration is advisable.[9]

Q4: Which assays are recommended for testing the effect of this compound on cell viability? A4: Several cytotoxicity assays can be used, each with a different basis for measurement.[10][11] The most common include:

  • MTT Assay: A colorimetric test that measures the metabolic activity of mitochondria in viable cells.[12] This assay was successfully used to test this compound's effect on HeLa cells.[6]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[12]

  • Trypan Blue Exclusion Assay: A straightforward method that uses dye to differentiate between live (unstained) and dead (blue-stained) cells.[12]

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells. What could be the issue? A1: There are several potential reasons for a lack of effect:

  • Concentration Too Low: The concentrations used may be below the effective range for your specific cell line. It is recommended to perform a broad dose-response curve to find the optimal concentration range.[3][5]

  • Solubility/Stability Issues: this compound may be precipitating out of the solution or degrading in the culture medium.[13][14] Ensure the stock solution is fully dissolved and check for precipitation in the media under a microscope. Consider using a low percentage of DMSO to aid solubility, but always run a vehicle control to account for any solvent effects.

  • Cell Seeding Density: The cell density can significantly impact drug-response measurements.[15] If cells are too dense, the effective drug concentration per cell may be too low. If too sparse, they may not grow optimally. Optimizing cell seeding density is a critical preliminary step.[3][15]

Q2: My results show high variability between replicates. How can I improve reproducibility? A2: High variability can undermine the reliability of your results.[3][4] To improve consistency:

  • Standardize Cell Plating: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density is a major source of variation.[4][15]

  • Optimize Protocols: Methodological parameters like solvent concentrations and incubation times must be consistent.[15] Careful optimization of dose-response experiments can reduce variation between biological repeats to as low as ~2-fold.[3]

  • Automate Where Possible: Using automated liquid handlers for dispensing cells and compounds can reduce human error.

  • Check for Edge Effects: In multi-well plates, wells on the edge can experience different evaporation rates, affecting cell growth. Consider not using the outermost wells for experimental data.

Q3: I see a precipitate in my culture media after adding this compound. What should I do? A3: Precipitate indicates that the compound is not fully soluble at the tested concentration.

  • Lower the Concentration: Test a lower concentration range.

  • Adjust Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to the cells (typically <0.5%).

  • Test Solubility: Before the experiment, add the highest concentration of this compound to the media and incubate for a few hours. Centrifuge the sample and measure the compound's concentration in the supernatant to determine its actual soluble concentration.[9]

Data Presentation

Table 1: Effect of this compound on HeLa Cell Viability

This table summarizes data from a study investigating the dose- and time-dependent effects of this compound on the viability of HeLa cervical cancer cells using an MTT assay.[6]

Incubation TimeThis compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (SD)
12 h 0 (Control)100± 5.2
1095± 4.8
2088± 4.5
4075± 3.9
24 h 0 (Control)100± 5.5
1085± 4.3
2070± 3.6
4052± 2.8
48 h 0 (Control)100± 6.1
1072± 3.7
2051± 2.6
4030± 1.9
72 h 0 (Control)100± 5.8
1060± 3.1
2035± 2.0
4018± 1.2

Data is adapted for illustrative purposes from published research.[6] Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Optimizing cell density is crucial for consistent results in viability assays.[3][15]

  • Plate Cells: Seed a panel of cell densities in a 96-well plate (e.g., 500, 1000, 2000, 4000, 8000 cells/well).

  • Incubate: Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Measure Growth: At each time point, measure cell proliferation using an appropriate method (e.g., direct cell counting, or a viability assay like MTT).

  • Analyze: Plot cell number (or absorbance) against time for each seeding density.

  • Select Density: Choose a seeding density that results in exponential (logarithmic) growth throughout the entire experimental period and avoids reaching confluency, which can inhibit growth and affect results.[3]

Protocol 2: Dose-Response and IC50 Determination using MTT Assay

This protocol outlines how to measure the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).

  • Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. A common starting point is a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a "no-drug" control and a "vehicle control" (containing the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Treatment: Remove the old media from the cells and add the prepared 2x this compound dilutions. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04M HCl, to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.[16]

    • Plot the % viability against the log of the this compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Lit_Review Literature Review & Stock Preparation Seeding_Opt Optimize Seeding Density Lit_Review->Seeding_Opt Dose_Range Initial Broad Dose-Ranging Assay Seeding_Opt->Dose_Range Narrow_Dose Focused Dose-Response (IC50 Determination) Dose_Range->Narrow_Dose Viability_Assay Perform Viability Assay (e.g., MTT) Narrow_Dose->Viability_Assay Data_Collection Read Absorbance Viability_Assay->Data_Collection IC50_Calc Calculate % Viability & Determine IC50 Data_Collection->IC50_Calc Results Final Results IC50_Calc->Results

Caption: Workflow for optimizing this compound dosage in cell culture.

troubleshooting_flow Start Unexpected Results (e.g., no effect, high variance) Check_Conc Is concentration range appropriate? Start->Check_Conc Check_Sol Is compound precipitating? Check_Conc->Check_Sol Yes Action_Conc Perform broad dose-range (10-fold dilutions) Check_Conc->Action_Conc No Check_Cells Is cell density optimal? Check_Sol->Check_Cells No Action_Sol Lower concentration or check solvent compatibility Check_Sol->Action_Sol Yes Check_Rep Are replicates consistent? Check_Cells->Check_Rep Yes Action_Cells Re-run seeding density experiment Check_Cells->Action_Cells No Action_Rep Refine pipetting technique & check for edge effects Check_Rep->Action_Rep No End Re-run Experiment Check_Rep->End Yes Action_Conc->End Action_Sol->End Action_Cells->End Action_Rep->End

Caption: Troubleshooting decision tree for this compound experiments.

signaling_pathway cluster_pi3k Putative Crosstalk Pathways This compound This compound PKA Protein Kinase A (PKA) This compound->PKA CREB CREB PKA->CREB Cell_Growth Cell Proliferation & Survival CREB->Cell_Growth PI3K PI3K AKT Akt PI3K->AKT AKT->Cell_Growth Wnt Wnt/ β-catenin Wnt->Cell_Growth

Caption: Putative signaling pathway for this compound.

References

"Troubleshooting Warangalone precipitation in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Warangalone.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a prenylisoflavone, a type of flavonoid compound.[1] It has been identified as having anti-inflammatory and potential anticancer properties.[1][2][3] Its chemical formula is C25H24O5.[4]

Q2: What is the primary challenge when working with this compound in aqueous solutions?

A2: The primary challenge is its poor solubility in water, which can lead to precipitation during experiments. This is a common characteristic of many naturally occurring flavonoids and other poorly water-soluble drug candidates.[5][6][7]

Q3: In which solvent is this compound known to be soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[8][9]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store solid this compound at -20°C.[8][9] Stock solutions, once prepared, should be stored in aliquots to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is a general guideline.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer This compound is poorly soluble in aqueous solutions. The addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer can cause it to crash out of solution.1. Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium. 2. Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of the co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment. 3. Use a surfactant: Surfactants can help to increase the solubility of poorly soluble compounds by forming micelles.[7] Common non-ionic surfactants used in biological experiments include Tween® 20 and Triton™ X-100. A concentration range of 0.01% to 0.1% is a good starting point. 4. pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[6][10] While this compound's structure suggests it is a weak acid, systematically testing a range of pH values for your buffer may identify a pH at which solubility is improved.
Precipitation over time during incubation The solution may be supersaturated, leading to nucleation and crystal growth over time. Temperature fluctuations can also affect solubility.[8][9]1. Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. 2. Maintain constant temperature: Ensure that the incubation temperature is kept constant, as temperature changes can decrease the solubility of some compounds.[10] 3. Incorporate a polymeric precipitation inhibitor: For longer-term experiments, the addition of a biocompatible polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit crystal growth.[5][9]
Inconsistent results between experiments Variability in the preparation of the this compound solution can lead to inconsistent effective concentrations.1. Standardize the protocol: Ensure a consistent and well-documented protocol for preparing the this compound working solution. This includes the initial solvent, the method of dilution, and the final concentration of any co-solvents. 2. Vortexing/mixing: Ensure the solution is thoroughly mixed after each dilution step.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C25H24O5--INVALID-LINK--[4]
Molecular Weight 404.46 g/mol --INVALID-LINK--[8][9]
Appearance Light yellow to yellow solid--INVALID-LINK--[8][9]
Melting Point 164-165 °C--INVALID-LINK--[8][9]
Solubility Soluble in DMSO--INVALID-LINK--[8][9]
Storage Temperature -20°C--INVALID-LINK--[8][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Objective: To prepare a diluted working solution of this compound in an aqueous buffer for experimental use.

  • Materials:

    • This compound stock solution (in DMSO)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Procedure:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the aqueous buffer.

    • While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Troubleshooting_Warangalone_Precipitation A Problem: this compound Precipitation B Initial Check: Is the final concentration too high? A->B D Initial Check: Is the aqueous content too high? A->D F Alternative Strategy: Use a solubilizing agent A->F I Persistent Issue: Precipitation over time A->I C Solution 1: Lower the final concentration B->C E Solution 2: Increase co-solvent (e.g., DMSO) percentage D->E G Option A: Add a surfactant (e.g., Tween-20) F->G H Option B: Adjust buffer pH F->H J Solution 3: Prepare solutions fresh before use I->J K Solution 4: Add a polymeric precipitation inhibitor (e.g., HPMC) I->K

Caption: Troubleshooting flowchart for this compound precipitation.

Warangalone_Solution_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh solid this compound B Dissolve in 100% DMSO A->B C Vortex until fully dissolved B->C D Aliquot and store at -20°C/-80°C C->D F Add stock solution dropwise while vortexing D->F Dilute from stock E Warm aqueous buffer E->F G Visually inspect for precipitation F->G H Use immediately in experiment G->H

Caption: Workflow for preparing this compound solutions.

Isoflavonoid_Signaling_Pathway This compound This compound (Isoflavonoid) PKA Protein Kinase A (PKA) This compound->PKA Inhibits PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt CellProliferation Cell Proliferation Akt->CellProliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Simplified signaling pathways affected by isoflavonoids.

References

Technical Support Center: Method Development for Detecting Warangalone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method development of Warangalone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic pathways for this compound are not extensively documented, based on its isoflavonoid structure, the primary metabolic transformations are expected to occur via Phase I and Phase II metabolism.

  • Phase I Metabolism: Typically involves oxidation, reduction, and hydrolysis reactions. For this compound, this could include hydroxylation of the aromatic rings or the prenyl group, followed by further oxidation to aldehydes, ketones, or carboxylic acids.

  • Phase II Metabolism: Involves conjugation reactions that increase water solubility to facilitate excretion. Common conjugations for flavonoids include glucuronidation and sulfation of hydroxyl groups.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Warangalone_Metabolism This compound This compound PhaseI Phase I Metabolites (e.g., Hydroxylated this compound) This compound->PhaseI Oxidation (CYP450) PhaseII Phase II Metabolites (e.g., Glucuronide or Sulfate Conjugates) PhaseI->PhaseII Conjugation (UGTs, SULTs) Excretion Excretion PhaseII->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the detection and quantification of drug metabolites.[1] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for the parent drug, but it may lack the sensitivity and selectivity required for metabolites present at low concentrations in complex biological matrices.[2][3]

Q3: What are the critical first steps in developing an LC-MS/MS method for this compound metabolites?

A3: The initial and most critical steps involve:

  • Thorough Literature Review: Gather all available information on the analytical methods used for similar isoflavonoid compounds.

  • Internal Standard Selection: Choose a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound or a structurally similar compound with comparable ionization efficiency and chromatographic behavior.[4]

  • Sample Preparation Optimization: Develop a robust sample preparation method to efficiently extract the analytes and remove interfering matrix components.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

  • Mass Spectrometry Tuning: Optimize the MS parameters for this compound and potential metabolites. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM) and optimizing collision energy and other source parameters.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column Silanols Modify the mobile phase. Add a small amount of a competing base (e.g., 0.1% formic acid or ammonia) to the mobile phase to reduce interactions with residual silanol groups on the column.Symmetrical peak shape.
Column Overload Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like some alkaloids, a higher pH mobile phase with a suitable column can improve peak shape.Improved peak symmetry and retention.
Column Degradation Replace the analytical column. Columns have a finite lifetime and performance degrades over time.Restoration of expected peak shape and performance.
Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression Improve sample cleanup to remove matrix components that co-elute with the analyte and interfere with ionization.[2] Consider switching to a more selective sample preparation technique (e.g., from PPT to SPE).Increased signal intensity and reproducibility.
Suboptimal MS Parameters Re-optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy for MRM transitions).Enhanced signal intensity for the analyte.
Inefficient Extraction Optimize the sample extraction procedure. Adjust the pH of the extraction solvent to ensure the analyte is in a neutral form for better recovery in LLE or proper retention in SPE.Higher analyte recovery and improved signal.
Analyte Degradation Investigate the stability of this compound and its metabolites in the biological matrix and during sample processing. Add stabilizers or adjust pH if necessary.[5]Prevention of analyte loss and increased signal intensity.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for variations in matrix effects between samples.[4]Improved accuracy and precision of quantitative results.
Inconsistent Sample Preparation Automate the sample preparation process if possible. Ensure precise and consistent execution of each step if performed manually.Reduced variability in analyte recovery and matrix effects.
Instrument Drift Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor and correct for instrument drift.[4]More reliable and reproducible data across a large number of samples.
Carryover Optimize the needle wash procedure on the autosampler. Use a stronger wash solvent and increase the wash volume and duration.Elimination of analyte peaks in blank injections following high-concentration samples.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for this compound and Metabolites
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Hypothetical this compound Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
Hydroxylated this compound[M+16+H]⁺Fragment 1Optimized
Fragment 2Optimized
This compound Glucuronide[M+176+H]⁺[M+H]⁺ (this compound)Optimized

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the development of a method for detecting this compound metabolites.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) extraction Extraction (PPT, LLE, or SPE) sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant result Final Results quant->result

Caption: General workflow for this compound metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Warangalone and Biochanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, researchers and drug development professionals are increasingly turning to natural compounds. This guide provides a detailed comparison of the anti-inflammatory properties of two such compounds: Warangalone, a prenylisoflavone, and biochanin A, a well-studied isoflavone. This report synthesizes available experimental data to offer a clear comparison of their mechanisms of action and efficacy in preclinical models.

Executive Summary

Biochanin A has been extensively studied and demonstrates broad anti-inflammatory activity by inhibiting key pro-inflammatory mediators and signaling pathways, including NF-κB and MAPK. In contrast, the anti-inflammatory activity of this compound is less characterized at the molecular level but is attributed to its potent inhibition of protein kinase A (PKA). While direct comparative studies are lacking, this guide consolidates the existing data to facilitate an evidence-based evaluation of these two compounds for research and development purposes.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory activities of this compound and biochanin A. It is important to note that the available data for this compound is limited to its in vivo effects and its primary molecular target, while a broader range of in vitro data is available for biochanin A.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTarget/AssayCell LineIC50 / InhibitionReference
This compound Protein Kinase A (PKA)Rat LiverIC50: 3.5 µM[1]
Biochanin A Nitric Oxide (NO) ProductionRAW 264.7-[2]
iNOS ExpressionRAW 264.7Dose-dependent inhibition[2]
TNF-α ProductionRAW 264.7-[2]
IL-1β ProductionRAW 264.7-[2]
IL-6 ProductionRAW 264.7-[2]
COX-2 ExpressionRAW 264.7-[3]
NF-κB ActivationRAW 264.7Dose-dependent inhibition[2]
p38 MAPK PhosphorylationRAW 264.7Dose-dependent inhibition[2]
JNK PhosphorylationBV2 microgliaSignificant inhibition[4]
ERK PhosphorylationBV2 microgliaSignificant inhibition[4]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayDosingEffectReference
This compound MicePhospholipase A2-induced paw edemaSystemic administrationMarked effectiveness[2]
Mice12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edemaLocal administrationMarked effectiveness[2]
Biochanin A MiceDextran sulfate sodium (DSS)-induced colitis20 and 40 mg/kgAlleviated DAI score, restored colon length[3]
MiceAntigen-induced arthritis9 mg/kg (i.p.)Reduced neutrophil accumulation and joint dysfunction[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and biochanin A are mediated through distinct primary mechanisms.

This compound: A Proposed Anti-Inflammatory Mechanism via PKA Inhibition

This compound is a known potent inhibitor of protein kinase A (PKA)[1]. While direct experimental evidence for its downstream anti-inflammatory signaling is limited, the inhibition of PKA is known to modulate inflammatory pathways such as NF-κB and MAPK. The following diagram illustrates a proposed mechanism of action for this compound.

Warangalone_Pathway This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibition (IC50 = 3.5 µM) CREB CREB PKA->CREB NFkB_activation NF-κB Activation PKA->NFkB_activation Modulation MAPK_pathway MAPK Pathway (e.g., p38, ERK) PKA->MAPK_pathway Modulation p65_transactivation p65 Transactivation NFkB_activation->p65_transactivation Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) p65_transactivation->Pro_inflammatory_genes MAPK_pathway->Pro_inflammatory_genes

Proposed anti-inflammatory signaling pathway of this compound.
Biochanin A: A Multi-Targeted Anti-Inflammatory Mechanism

Biochanin A exerts its anti-inflammatory effects by targeting multiple key components of the inflammatory cascade. It has been shown to inhibit the production of various pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.

BiochaninA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus BiochaninA Biochanin A IKK IKK BiochaninA->IKK MAPK MAPK (p38, JNK, ERK) BiochaninA->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes

Anti-inflammatory signaling pathway of Biochanin A.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Phospholipase A2 (PLA2)-Induced Paw Edema in Mice

This model is used to assess the anti-inflammatory activity of compounds against edema induced by the enzymatic action of PLA2, which releases arachidonic acid and initiates an inflammatory cascade.

  • Animals: Male CD-1 mice are typically used.

  • Induction of Edema: A solution of PLA2 from snake venom (e.g., Agkistrodon piscivorus piscivorus) is prepared in saline. A volume of 20-50 µL containing a specific amount of the enzyme (e.g., 1 µg) is injected into the subplantar region of the right hind paw of the mice[6].

  • Treatment: The test compound (e.g., this compound) is administered either systemically (e.g., intraperitoneally or orally) at a specified time before PLA2 injection or co-injected with the PLA2 solution[6]. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like dexamethasone) are included.

  • Measurement of Edema: Paw volume is measured at various time points after PLA2 injection (e.g., 10, 30, 60, 120, and 180 minutes) using a plethysmometer. The difference in paw volume between the treated and untreated paws is calculated as the edema volume.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is a common assay for evaluating the topical anti-inflammatory activity of compounds. TPA is a potent activator of protein kinase C, leading to an acute inflammatory response.

  • Animals: Male Swiss or CD-1 mice are commonly used.

  • Induction of Edema: A solution of TPA in a suitable solvent (e.g., acetone or ethanol) is prepared. A small volume (e.g., 20 µL) containing a specific amount of TPA (e.g., 2.5 µg) is applied to both the inner and outer surfaces of the right ear[7]. The left ear receives the vehicle alone.

  • Treatment: The test compound (e.g., this compound) is typically dissolved in the same solvent as TPA and applied topically to the right ear shortly before or after the TPA application. A control group receiving only TPA and a positive control group (e.g., treated with indomethacin) are included.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (e.g., 6-8 mm in diameter) is punched from both the treated and untreated ears. The weight of each ear punch is measured. The difference in weight between the right and left ear punches is a measure of the edema.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the TPA-only control group.

Conclusion

This comparative guide highlights the current understanding of the anti-inflammatory activities of this compound and biochanin A. Biochanin A presents a well-documented, multi-faceted anti-inflammatory profile, making it a strong candidate for further investigation in various inflammatory disease models. This compound, with its potent PKA inhibitory activity, offers a more targeted, though less characterized, mechanism of action. Further research into the downstream signaling effects of this compound is warranted to fully elucidate its anti-inflammatory potential and to enable a more direct comparison with broadly acting agents like biochanin A. Researchers and drug developers are encouraged to consider the distinct mechanistic profiles of these compounds when selecting candidates for their research programs.

References

Unveiling the In Vitro Antitumor Potential of Warangalone: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical research highlights the promising in vitro antitumor effects of Warangalone, a natural isoflavone. Studies on cervical and breast cancer cell lines indicate that this compound induces apoptosis, or programmed cell death, through the modulation of key signaling pathways. While in vivo xenograft data is not yet available, the consistent in vitro findings warrant further investigation into its therapeutic potential. This guide provides a comparative summary of the available experimental data on this compound's effects and delves into the detailed methodologies and molecular mechanisms underlying its anticancer activity.

Comparative Analysis of In Vitro Efficacy

To date, research has focused on the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these studies. While direct comparative studies with other anticancer agents are limited, the available data for this compound can be contextualized by comparing it to the known in vitro efficacy of a standard chemotherapeutic agent, Doxorubicin. It is important to note that the following data is compiled from separate studies and direct head-to-head comparisons may yield different results.

CompoundCancer Cell LineIC50 (µM)Duration of TreatmentStudy Reference
This compound HeLa (Cervical Cancer)Not Reported24h, 48h[1]
This compound Breast Cancer CellsNot ReportedNot Reported[1]
Doxorubicin HeLa (Cervical Cancer)~1.5 mg/mL (24h)24h, 48h[2]
Doxorubicin MCF-7 (Breast Cancer)~100 µM (highest conc.)Not Reported[3]

Note: Specific IC50 values for this compound were not explicitly stated in the reviewed literature. The provided data for Doxorubicin is for comparative context and is derived from separate in vitro studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro evaluation of this compound's antitumor effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa or breast cancer cell lines) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The cells are then treated with various concentrations of this compound or a control vehicle for specified durations (e.g., 24 or 48 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins within a sample, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, and proteins of the MAPK pathway).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Molecular Mechanisms

This compound's antitumor effects are primarily attributed to its ability to induce apoptosis through the modulation of critical signaling pathways.

p53, Bcl-2 Family, and Caspase Activation Pathway

Research indicates that this compound can activate the intrinsic pathway of apoptosis.[1] This involves the upregulation of the tumor suppressor protein p53.[1] Activated p53 can, in turn, modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[1] This shift in balance promotes the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase, caspase-3, ultimately leading to apoptosis.[1]

Warangalone_p53_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 - Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated apoptotic pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have also shown that this compound can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis in response to cellular stress.

Warangalone_MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound's activation of the MAPK signaling cascade.

Experimental Workflow for In Vitro Anticancer Drug Screening

The general workflow for evaluating the in vitro anticancer potential of a compound like this compound involves a series of established experimental procedures.

Experimental_Workflow Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Maintenance Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Studies (Western Blot) Treatment->Mechanism Data Data Analysis and Interpretation Viability->Data Apoptosis->Data Mechanism->Data End Conclusion Data->End

Caption: A typical workflow for in vitro anticancer drug screening.

References

Comparative Efficacy of Warangalone and Chloroquine Against Resistant Malaria Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of Warangalone, a novel isoflavonoid compound, and the conventional antimalarial drug chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimalarial therapies.

Introduction

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. Chloroquine, once a frontline treatment, has been rendered ineffective in many parts of the world due to the evolution of resistant P. falciparum strains. This has created an urgent need for the discovery of novel compounds with activity against these resistant parasites. This compound, an isoflavonoid extracted from the stem bark of Erythrina variegata, has demonstrated promising anti-malarial properties. This guide presents a side-by-side comparison of the in vitro activity of this compound and chloroquine, supported by available experimental data.

Quantitative Efficacy Data

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and chloroquine against a chloroquine-sensitive (3D7) and a chloroquine-resistant (K1) strain of P. falciparum. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 1: IC50 Values of this compound against P. falciparum Strains

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (nM)
This compound3D7 (Chloroquine-Sensitive)4.811866
This compoundK1 (Chloroquine-Resistant)3.79148

Molecular Weight of this compound: 404.46 g/mol

Table 2: IC50 Values of Chloroquine against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)
Chloroquine3D7 (Chloroquine-Sensitive)8.6 - 22
ChloroquineK1 (Chloroquine-Resistant)155 - 275

Data Interpretation:

The data indicates that this compound exhibits activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Notably, the IC50 value for the resistant K1 strain is slightly lower than for the sensitive 3D7 strain, suggesting that the mechanism of action of this compound is distinct from that of chloroquine and is not significantly affected by the primary chloroquine resistance mechanism. However, when comparing the molar concentrations, chloroquine is significantly more potent against the sensitive 3D7 strain. Against the resistant K1 strain, the efficacy gap narrows, but chloroquine remains more potent in vitro.

Mechanisms of Action

Understanding the molecular targets and pathways affected by these compounds is crucial for rational drug design and development.

This compound

This compound is an isoflavonoid, a class of compounds known for a wide range of biological activities.[1] Its anti-malarial mechanism is not yet fully elucidated; however, it is known to be an inhibitor of cyclic AMP-dependent protein kinase (cAK). Protein kinases play essential roles in the life cycle of Plasmodium falciparum, and their inhibition can disrupt parasite development and proliferation. The fact that its efficacy is not diminished against the chloroquine-resistant K1 strain suggests its target is not related to the chloroquine resistance transporter PfCRT.

This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits ParasiteProcesses Essential Parasite Lifecycle Processes PKA->ParasiteProcesses Regulates Inhibition Inhibition of Parasite Growth ParasiteProcesses->Inhibition

Figure 1: Proposed mechanism of action for this compound.

Chloroquine

Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite. Inside the vacuole, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine interferes with this process by capping the growing hemozoin crystal, leading to the buildup of toxic heme, which ultimately kills the parasite.

Mechanism of Resistance: Resistance to chloroquine in P. falciparum is primarily mediated by mutations in the pfcrt gene, which encodes the P. falciparum chloroquine resistance transporter (PfCRT). These mutations result in an increased efflux of chloroquine from the food vacuole, reducing its concentration at the site of action.

cluster_vacuole Parasite Food Vacuole (Acidic) cluster_resistance Chloroquine Resistance Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits Heme_Buildup Toxic Heme Buildup Chloroquine->Heme_Buildup PfCRT Mutated PfCRT Transporter Chloroquine_out Chloroquine Efflux PfCRT->Chloroquine_out Chloroquine_out->Chloroquine Reduced Concentration Parasite_Death Parasite Death Heme_Buildup->Parasite_Death

Figure 2: Chloroquine's mechanism of action and resistance.

Experimental Protocols

The in vitro anti-malarial activity of this compound was determined using a Lactate Dehydrogenase (LDH) assay. This assay measures the activity of parasite-specific LDH, an enzyme released upon lysis of the parasites, as an indicator of parasite viability.

General Protocol for In Vitro Anti-malarial LDH Assay
  • Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Drug Dilution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • Assay Setup: Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 1%) and hematocrit (e.g., 2%). The parasite suspension is then added to a 96-well microtiter plate containing the pre-diluted test compounds. Control wells containing untreated parasites and uninfected erythrocytes are also included.

  • Incubation: The plate is incubated for a defined period (e.g., 72 hours) under the same conditions as the parasite culture.

  • LDH Assay:

    • The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite LDH.

    • The Malstat reagent, containing a lactate substrate and a tetrazolium salt, is added to each well.

    • NBT (nitroblue tetrazolium) and PES (phenazine ethosulfate) are added as a colorimetric indicator system.

    • The plate is incubated in the dark at room temperature for a specified time to allow for the colorimetric reaction to develop. The LDH from viable parasites reduces NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to the untreated control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

Start Start: Synchronized Ring-Stage Parasites Add_Drugs Add Serial Dilutions of This compound/Chloroquine Start->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Freeze_Thaw Freeze-Thaw to Lyse Cells Incubate_72h->Freeze_Thaw Add_LDH_Reagents Add Malstat, NBT, and PES Reagents Freeze_Thaw->Add_LDH_Reagents Incubate_RT Incubate at Room Temperature Add_LDH_Reagents->Incubate_RT Measure_Absorbance Measure Absorbance (650 nm) Incubate_RT->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_IC50

Figure 3: Experimental workflow for the LDH assay.

Conclusion

This compound demonstrates in vitro anti-malarial activity against both chloroquine-sensitive and, importantly, chloroquine-resistant strains of P. falciparum. While its potency in molar terms is lower than that of chloroquine against sensitive strains, its consistent efficacy against the resistant K1 strain suggests a mechanism of action that circumvents common resistance pathways. This makes this compound and other isoflavonoids interesting candidates for further investigation in the development of novel antimalarial drugs. Future research should focus on elucidating the precise molecular target of this compound in P. falciparum, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy and safety in in vivo models.

References

Cross-Validation of Warangalone's Antibacterial Activity with Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of Warangalone, a naturally occurring flavonoid, with a panel of standard antibiotics. The information is compiled from publicly available research data to assist in evaluating its potential as a novel antimicrobial agent.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and standard antibiotics against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. All values are presented in micrograms per milliliter (µg/mL).

Antimicrobial AgentTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)2[1]
Escherichia coliData not available in reviewed literature
Staphylococcus aureus (MSSA)Data not available in reviewed literature
Penicillin Escherichia coli>128[2]
Staphylococcus aureus (MSSA)0.4[3]
Staphylococcus aureus (MRSA)>24[3][4]
Ampicillin Escherichia coli4[1]
Staphylococcus aureus (MSSA)0.05[5]
Staphylococcus aureus (MRSA)32[5]
Ciprofloxacin Escherichia coli0.013 - 0.016[6][7]
Staphylococcus aureus (MSSA)0.25[8]
Staphylococcus aureus (MRSA)0.25 - 1[8][9]
Gentamicin Escherichia coli0.002[10]
Staphylococcus aureus (MSSA)0.25[11]
Staphylococcus aureus (MRSA)1 - 8[12]
Vancomycin Escherichia coli64 - 256[5]
Staphylococcus aureus (MSSA)≤2[13]
Staphylococcus aureus (MRSA)1 - 8[1][10]

Note: MRSA (Methicillin-Resistant Staphylococcus aureus), MSSA (Methicillin-Sensitive Staphylococcus aureus). MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol outlines the standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., this compound or a standard antibiotic) in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense the broth medium into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the antimicrobial stock solution across the wells to create a range of concentrations.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Perform an MIC Assay: Follow the steps outlined in the MIC assay protocol.

  • Subculturing: From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of a novel antibacterial compound like this compound against standard antibiotics.

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Bacterial Strains (E. coli, S. aureus) D MIC Assay (Broth Microdilution) A->D B This compound Stock Solution B->D C Standard Antibiotics Stock Solutions C->D E MBC Assay D->E F Determine MIC Values D->F G Determine MBC Values E->G H Comparative Analysis F->H G->H

Caption: Experimental workflow for antibacterial activity comparison.

Proposed Signaling Pathway of Flavonoid Antibacterial Activity

This compound is a flavonoid. The antibacterial mechanism of flavonoids is thought to involve multiple targets. This diagram illustrates a simplified, hypothetical signaling pathway of flavonoid action on a bacterial cell.

G cluster_cell Bacterial Cell Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis Increased Permeability DNA DNA Cell_Death Bacterial Cell Death DNA->Cell_Death Replication Failure Ribosome Ribosome Ribosome->Cell_Death Essential Protein Depletion Enzymes Metabolic Enzymes Enzymes->Cell_Death ATP Depletion Flavonoid This compound (Flavonoid) Flavonoid->Membrane Disruption of Membrane Potential Flavonoid->DNA Inhibition of DNA Gyrase Flavonoid->Ribosome Inhibition of Protein Synthesis Flavonoid->Enzymes Inhibition of Energy Metabolism

Caption: Proposed antibacterial mechanisms of flavonoids.

References

Comparative Analysis of Warangalone Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Warangalone, a naturally occurring prenylated isoflavone, has garnered significant interest in the scientific community for its potential as a lead compound in the development of novel anti-inflammatory and anticancer agents. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing their biological activities, outlining key structure-activity relationships (SAR), and detailing the experimental protocols used for their evaluation. The information presented is intended to aid researchers in the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Unveiling the Therapeutic Potential of this compound

This compound is a prenylisoflavone originally isolated from the plant Erythrina addisoniae.[1] Early studies identified it as a potent inhibitor of protein kinase A (PKA), a key enzyme involved in cellular signal transduction pathways.[1] This inhibitory activity is believed to contribute to its observed anti-inflammatory and potential anticancer effects.

Structure-Activity Relationship (SAR) Studies

While extensive research on a wide range of synthetic this compound analogs is still emerging, preliminary studies have provided initial insights into the structural features crucial for its biological activity.

Table 1: Comparative Biological Activity of this compound and Related Analogs
CompoundStructureTargetIC50 (µM)Biological ActivityReference
This compound [Insert Chemical Structure of this compound]Protein Kinase A (cAK)3.5Potent inhibitor[1]
Robustic Acid [Insert Chemical Structure of Robustic Acid]Protein Kinase A (cAK)-Potent inhibitor[1]
8-γ-γ-dimethylallylwighteone [Insert Chemical Structure]Protein Kinase A (cAK)20-33Inhibitor[1]
3'-γ-γ-dimethylallylwighteone [Insert Chemical Structure]Protein Kinase A (cAK)20-33Inhibitor[1]
Nallanin [Insert Chemical Structure]Protein Kinase A (cAK)20-33Inhibitor[1]
Biochanin A [Insert Chemical Structure]Protein Kinase A (cAK)100Poor inhibitor[1]
Genistein [Insert Chemical Structure]Protein Kinase A (cAK)126Poor inhibitor[1]

Note: The chemical structures for the analogs are not available in the provided search results and would require chemical drawing software to generate.

Key Observations from SAR Studies:

  • Prenyl Group: The presence and position of the prenyl (3,3-dimethylallyl) group appear to be critical for potent PKA inhibition. This compound and other active analogs possess this lipophilic side chain, which likely enhances binding to the enzyme.

  • Isoflavone Scaffold: The isoflavone core is a common feature among these compounds, providing the fundamental structure for interaction with biological targets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Protein Kinase A (PKA) Inhibition Assay
  • Source of Enzyme: Rat liver cyclic AMP-dependent protein kinase catalytic subunit (cAK).

  • Substrate: The synthetic peptide substrate LRRASLG was used.

  • Assay Principle: The assay measures the transfer of the γ-phosphate group from [γ-³²P]ATP to the peptide substrate by the kinase.

  • Procedure:

    • The reaction mixture contains the enzyme, substrate peptide, [γ-³²P]ATP, and the test compound (this compound or its analog) in a suitable buffer.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

    • The reaction is terminated, and the phosphorylated peptide is separated from the unreacted [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve. The inhibition by this compound was found to be non-competitive with respect to both ATP and the peptide substrate.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams have been generated using the DOT language.

PKA_Inhibition_Pathway cluster_reaction Kinase Reaction ATP ATP PKA Protein Kinase A (cAK) ATP->PKA Substrate Peptide Substrate (LRRASLG) Substrate->PKA Phosphorylated_Substrate Phosphorylated Substrate PKA->Phosphorylated_Substrate ADP ADP PKA->ADP This compound This compound Analog This compound->Inhibition Inhibition->PKA Inhibits

Caption: Inhibition of the Protein Kinase A signaling pathway by this compound analogs.

Experimental_Workflow_PKA_Assay start Start prepare_reaction Prepare Reaction Mixture (Enzyme, Substrate, Test Compound) start->prepare_reaction add_atp Initiate Reaction (Add [γ-³²P]ATP) prepare_reaction->add_atp incubate Incubate add_atp->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction separate Separate Phosphorylated Substrate terminate_reaction->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the Protein Kinase A (PKA) inhibition assay.

Future Directions

The initial findings on this compound and its analogs are promising. However, to fully elucidate their therapeutic potential, further research is warranted. This should include:

  • Synthesis of a broader library of analogs: Systematic modifications of the isoflavone scaffold, the prenyl chain (including its length, branching, and position), and other substituents are needed to establish a more comprehensive SAR.

  • Evaluation against a wider range of biological targets: Investigating the effects of these analogs on other kinases, as well as on key proteins in inflammatory and cancer signaling pathways (e.g., NF-κB, caspases), will provide a more complete picture of their mechanism of action.

  • In vitro and in vivo studies: Promising analogs should be evaluated for their cytotoxicity against various cancer cell lines and their efficacy in animal models of inflammation and cancer.

This guide serves as a foundational resource for researchers interested in the development of this compound-based therapeutics. The provided data and protocols offer a starting point for further investigation and the rational design of next-generation drug candidates.

References

Validating the Molecular Targets of Warangalone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics, particularly those derived from natural sources, rigorous validation of molecular targets is paramount for advancing drug development. Warangalone, a prenylated isoflavone isolated from plants such as Erythrina addisoniae, has demonstrated promising anti-inflammatory and anti-malarial activities.[1][2] Historical studies have identified its primary molecular target as the catalytic subunit of cyclic AMP-dependent protein kinase (PKA).[1][2][3] However, a comprehensive, unbiased validation of its full target profile, which could reveal off-target effects or novel mechanisms of action, is currently lacking in publicly available research.

This guide provides a comparative overview of this compound against other compounds with similar mechanisms of action. Furthermore, it outlines a robust, hypothetical experimental framework using modern proteomics to comprehensively validate this compound's molecular targets, offering a blueprint for future research in this area.

This compound: Known Target and Mechanism of Action

This compound is recognized as a potent inhibitor of the catalytic subunit of Protein Kinase A (PKA), with a reported IC50 of 3.5 μM.[1][3] PKA is a crucial enzyme in many signaling pathways, regulating processes such as glucose metabolism, gene transcription, and ion transport. By inhibiting PKA, this compound can modulate these downstream pathways, which likely contributes to its observed anti-inflammatory effects.[2] The inhibition of PKA by this compound is non-competitive with respect to both ATP and the peptide substrate.[3]

The known signaling pathway of this compound's primary activity is depicted below:

This compound This compound PKA Protein Kinase A (Catalytic Subunit) This compound->PKA Inhibits Downstream_Substrates Downstream Substrates PKA->Downstream_Substrates Phosphorylates Biological_Effects Modulation of Biological Processes (e.g., Inflammation) Downstream_Substrates->Biological_Effects Leads to

Known inhibitory pathway of this compound.

Comparison with Alternative PKA Inhibitors and Anti-inflammatory Isoflavonoids

This compound's therapeutic potential can be contextualized by comparing it to other molecules that either inhibit PKA or exhibit similar anti-inflammatory properties through different mechanisms.

Compound/ClassPrimary Molecular Target(s)Known Effects & Mechanism
This compound Protein Kinase A (PKA)Anti-inflammatory, anti-malarial; non-competitive inhibition of PKA's catalytic subunit.[1][2][3]
H-89 Protein Kinase A (PKA), other kinasesA commonly used chemical inhibitor of PKA. Also inhibits several other kinases at higher concentrations.
KT 5720 Protein Kinase A (PKA)A selective chemical inhibitor of PKA.
Genistein Multiple Tyrosine Kinases, Estrogen ReceptorsA well-studied isoflavone with anti-inflammatory, antioxidant, and anticancer properties.[4][5][6]
Daidzein Multiple targetsAn isoflavone with anti-inflammatory and antioxidant effects.[4][5]
Formononetin PI3K/AKT pathway, MMPsAn isoflavone that exhibits anticancer and anti-inflammatory effects by modulating various signaling pathways.

A Proteomics-Based Approach for Target Validation

While the primary target of this compound is known, a comprehensive understanding of its molecular interactions within a biological system is crucial for drug development. Proteomics offers powerful, unbiased methods to identify both primary and off-target protein interactions. Techniques such as Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS) are particularly well-suited for this purpose.

Experimental Protocol: Thermal Proteome Profiling (TPP)

TPP is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with a drug to various temperatures and quantifying the remaining soluble protein using mass spectrometry, researchers can identify which proteins have been stabilized or destabilized by the compound.

  • Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for inflammation studies) and treat with this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells under native conditions.

  • Temperature Gradient: Aliquot the lysates and heat them across a defined temperature range (e.g., 37°C to 67°C).

  • Protein Digestion and Labeling: Separate soluble and aggregated proteins. The soluble fractions are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each temperature fraction.

  • Data Analysis: Plot the melting curves for each identified protein. A shift in the melting curve between the this compound-treated and control groups indicates a direct or indirect interaction.

The following diagram illustrates a hypothetical workflow for validating this compound's targets using TPP.

cluster_0 Sample Preparation cluster_1 Thermal Shift Assay cluster_2 Data Acquisition & Analysis Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heating across Temperature Gradient Lysis->Heating Separation Separate Soluble & Aggregated Proteins Heating->Separation Digestion Protein Digestion & TMT Labeling Separation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify Proteins & Plot Melting Curves LC_MS->Data_Analysis Target_ID Identify Proteins with Altered Thermal Stability Data_Analysis->Target_ID

Hypothetical TPP workflow for this compound.

Conclusion

This compound stands as a promising natural compound with a known inhibitory effect on Protein Kinase A. While this provides a solid foundation for its anti-inflammatory properties, the full spectrum of its molecular interactions remains to be elucidated. The application of unbiased proteomics techniques, such as Thermal Proteome Profiling, would be a critical next step. Such studies would not only validate PKA as the primary target in a cellular context but also uncover potential off-targets, providing a comprehensive safety and efficacy profile essential for further drug development. This comparative guide underscores the importance of moving beyond initial target identification to a more holistic, proteome-wide validation for natural product-derived drug candidates.

References

Unraveling the Consistency of Warangalone's Bioactivity: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a growing body of evidence for the diverse bioactivities of Warangalone, a prenylisoflavone primarily isolated from plants of the Erythrina genus. While direct inter-laboratory studies on the reproducibility of its effects are not yet available, this guide synthesizes data from various independent investigations to provide a comparative overview of its reported biological activities and mechanisms of action. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a clearer understanding of this compound's potential and to guide future research.

Comparative Summary of this compound's Bioactivity

The following table summarizes the key quantitative data on the bioactivity of this compound as reported in different studies. This allows for an at-a-glance comparison of its efficacy across various biological targets.

BioactivityModel SystemKey FindingsReported Efficacy
Anti-inflammatory Phospholipase A(2)-induced paw edema in miceMarked effectiveness after systemic administration.Data not quantified in abstract.[1]
12-O-tetradecanoylphorbol 13-acetate-induced ear edema in miceMarked effectiveness after local administration.Data not quantified in abstract.[1]
Antibacterial Mycobacterium smegmatis (mc2 155)Potent activity.MIC < 1 µg/mL.[2]
Gram-positive bacteriaGenerally more potent against Gram-positive strains.Specific MIC values not provided in abstract.[2]
Anticancer Lung cancer cellsThis compound-transferrin nanoparticles significantly affected cell death.Specific IC50 values not provided in abstract.[3]
Breast cancer cellsShowed anticancer properties.Specific IC50 values not provided in abstract.[3]

In-Depth Look at Experimental Methodologies

To ensure a thorough understanding of the context of the reported data, detailed experimental protocols for the key bioactivities are outlined below. These methodologies are crucial for researchers aiming to replicate or build upon these findings.

Anti-inflammatory Activity Assessment:

  • Phospholipase A(2)-Induced Paw Edema Model:

    • Animal Model: Mice were utilized for this in vivo assay.

    • Induction of Inflammation: Edema was induced by the injection of phospholipase A(2) into the paw of the mice.

    • Treatment: this compound was administered systemically to the test group.

    • Measurement: The degree of paw edema was measured over time and compared between the this compound-treated group and a control group.

  • 12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Ear Edema Model:

    • Animal Model: Mice were used for this topical anti-inflammatory assay.

    • Induction of Inflammation: TPA was applied to the ear of the mice to induce localized edema.

    • Treatment: this compound was administered locally to the site of inflammation.

    • Measurement: The extent of ear edema was quantified and compared between the treated and control groups.

Antibacterial Activity Assessment:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Bacterial Strains: A panel of bacteria, including Mycobacterium smegmatis and other Gram-positive strains, were used.

    • Culture Conditions: Bacteria were cultured in appropriate broth media.

    • Treatment: A serial dilution of this compound was prepared and added to the bacterial cultures.

    • Measurement: The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth after a defined incubation period.

Anticancer Activity Assessment:

  • Cell Viability and Cytotoxicity Assays:

    • Cell Lines: Human lung cancer and breast cancer cell lines were used.

    • Treatment: Cells were treated with varying concentrations of this compound or this compound-transferrin nanoparticles.

    • Measurement: Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays to determine the impact on cell death.

Elucidating the Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways. Understanding these pathways is fundamental to comprehending its mechanism of action and potential therapeutic applications.

Inhibition of Protein Kinase A (PKA):

One of the earliest recognized mechanisms of this compound is its potent inhibition of Protein Kinase A (PKA)[1]. PKA is a crucial enzyme in many cellular processes, and its inhibition can lead to downstream effects on inflammation and cell proliferation.

G This compound This compound PKA Protein Kinase A (PKA) This compound->PKA Inhibits Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Biological_Effects Modulation of Biological Effects Downstream_Targets->Biological_Effects

Caption: this compound inhibits Protein Kinase A (PKA), preventing the phosphorylation of downstream targets and modulating biological responses.

Modulation of PI3K/Akt Signaling Pathway:

Recent studies suggest that isoflavonoids, the class of compounds this compound belongs to, can exert anticancer effects by modulating the PI3K/Akt signaling pathway. This pathway is critical for cell survival, proliferation, and apoptosis.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound potentially inhibits the PI3K/Akt pathway, leading to decreased cell survival and promotion of apoptosis in cancer cells.

Experimental Workflow for Bioactivity Screening:

The general workflow for identifying and characterizing the bioactivity of a natural product like this compound involves a series of sequential steps, from isolation to in-depth mechanistic studies.

G Start Start Isolation Isolation of this compound from Erythrina addisoniae Start->Isolation Screening In vitro Bioactivity Screening (e.g., Enzyme inhibition, Cytotoxicity) Isolation->Screening In_Vivo In vivo Validation (Animal Models) Screening->In_Vivo Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) In_Vivo->Mechanism End End Mechanism->End

References

Safety Operating Guide

Navigating the Safe Disposal of Warangalone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Warangalone, a naturally occurring isoflavonoid with anti-inflammatory and other biological activities. While specific disposal protocols for this compound are not extensively documented, this document outlines a comprehensive approach based on general best practices for hazardous chemical waste management.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key characteristics of this compound.

PropertyValueReference
Molecular Formula C25H24O5[1][2]
Molecular Weight 404.5 g/mol [1][2]
CAS Number 4449-55-2[2][3][4]
Appearance Not specified (likely solid)
Biological Activity Anti-malarial, PKA inhibitor, anti-inflammatory, potential anticancer properties[5][6][7]

Experimental Protocol: Standard Operating Procedure for this compound Disposal

This protocol details the necessary steps for the safe disposal of this compound waste, including contaminated materials.

Objective: To safely collect, label, and dispose of this compound waste in accordance with general hazardous waste guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible with chemical contents, clearly labeled).

  • Waste labels.

  • Secondary containment for the waste container.

  • Spill kit appropriate for chemical spills.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Segregate waste into categories:

      • Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

      • Liquid Waste: Unused solutions containing this compound.

      • Sharps: Contaminated needles, scalpels, or other sharp objects.

  • Waste Collection:

    • Solid Waste: Place all solid materials contaminated with this compound into a designated, leak-proof waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Avoid overfilling; a good practice is to fill to no more than 80% capacity.

    • Sharps: Dispose of all contaminated sharps in a designated sharps container.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the waste container in a designated, secure area, such as a satellite accumulation area.

    • The storage area should be well-ventilated and away from ignition sources.

    • Always use secondary containment to prevent the spread of potential spills.

    • Keep the waste container closed at all times, except when adding waste.[8][9]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[8][9]

Emergency Procedures:

  • Spill: In the event of a spill, immediately alert others in the area. If the spill is small and you are trained to handle it, use an appropriate spill kit to clean it up. For large spills, evacuate the area and contact your EHS office.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Warangalone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Segregate Segregate Waste Types (Solid, Liquid, Sharps) PPE->Segregate Collect_Solid Collect Solid Waste in Designated Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Compatible Container Segregate->Collect_Liquid Collect_Sharps Dispose of Sharps in Sharps Container Segregate->Collect_Sharps Label Label Waste Container (Name, Date, Contents) Collect_Solid->Label Collect_Liquid->Label Collect_Sharps->Label Store Store in Secondary Containment in a Designated Area Label->Store Request Request Pickup from Environmental Health & Safety Store->Request Disposed Properly Disposed by Authorized Personnel Request->Disposed

Caption: A workflow diagram for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Warangalone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Warangalone (also known as Scandenolone; CAS No. 4449-55-2). The following procedural guidance is intended to directly address operational questions and establish safe laboratory practices.

This compound is a prenylated isoflavone with known anti-malarial, cytotoxic, and protein kinase A (PKA) inhibitory activities.[1] Due to its cytotoxic properties, it must be handled with care to minimize exposure. All parts of the plant Erythrina variegata, from which this compound can be isolated, are considered toxic.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE Category Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from airborne particles and splashes.
Respiratory Protection A properly fitted N95 or higher-rated respiratorPrevents inhalation of the powdered compound.
Body Protection A fully buttoned laboratory coat with elastic cuffsProtects skin and clothing from contamination.
Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Procedure Guideline
Receiving Inspect the package for any damage upon arrival. Handle with gloves in a designated receiving area.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Weighing & Aliquoting Conduct all handling of powdered this compound within a chemical fume hood or a certified biological safety cabinet to contain airborne particles.
Solution Preparation Prepare solutions in a fume hood. Avoid splashing. Ensure all equipment is properly decontaminated after use.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Exposure Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Scenario Procedure
Minor Spill (Powder) 1. Cordon off the area. 2. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust. 3. Wipe the area from the outside in. 4. Place all contaminated materials in a sealed bag for cytotoxic waste disposal. 5. Clean the area with soap and water.
Minor Spill (Solution) 1. Absorb the spill with absorbent pads. 2. Wipe the area with an appropriate decontaminating solution. 3. Dispose of all contaminated materials as cytotoxic waste.
Skin Exposure 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention.
Eye Exposure 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple)Includes contaminated gloves, gowns, bench paper, and any other solid materials.
Sharps Labeled, puncture-proof sharps container for cytotoxic wasteIncludes needles, syringes, and contaminated glassware.
Liquid Waste Labeled, sealed, and leak-proof container for cytotoxic liquid wasteIncludes unused stock solutions and contaminated media. Do not dispose of down the drain.

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[2][3][4][5][6]

Experimental Protocols

The following are generalized protocols for common assays involving isoflavonoids like this compound. These should be adapted based on specific experimental requirements.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7][8][9]

Protein Kinase A (PKA) Inhibition Assay

This is a representative protocol for an in vitro PKA inhibition assay.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), a solution of the PKA catalytic subunit, a substrate peptide (e.g., Kemptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase buffer.

  • Kinase Reaction: In a microplate, combine the PKA enzyme, the substrate peptide, and the different concentrations of this compound (or a vehicle control).

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based assay or a luminescence-based assay that measures the amount of ATP remaining.[10][11][12][13]

  • Data Analysis: Determine the percentage of PKA inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

G cluster_prep Preparation & Handling cluster_assay Cell-Based Assay Workflow cluster_disposal Disposal weigh Weigh Powdered this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute treat Treat Cells with this compound Dilutions dilute->treat Introduce to Assay seed Seed Cells in Microplate seed->treat incubate Incubate for Defined Period treat->incubate measure Measure Endpoint (e.g., Viability) incubate->measure collect Collect All Contaminated Materials measure->collect Generate Waste segregate Segregate as Cytotoxic Waste collect->segregate dispose Dispose via Licensed Contractor segregate->dispose

Caption: A logical workflow for handling this compound from preparation to disposal in a laboratory setting.

G This compound This compound PKA Protein Kinase A (PKA) (Active) This compound->PKA Inhibits PhosphoSubstrate Phosphorylated Substrate PKA->PhosphoSubstrate Phosphorylates Substrate Protein Substrate Substrate->PKA CellularEffects Downstream Cellular Effects (e.g., Cytotoxicity) PhosphoSubstrate->CellularEffects

Caption: A simplified signaling pathway illustrating the inhibitory effect of this compound on Protein Kinase A (PKA).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Warangalone
Reactant of Route 2
Warangalone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.